molecular formula C7H10N2O2S2 B182605 Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate CAS No. 39736-29-3

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Numéro de catalogue: B182605
Numéro CAS: 39736-29-3
Poids moléculaire: 218.3 g/mol
Clé InChI: WAFDSQXKSGGKCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C7H10N2O2S2 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 675697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

ethyl 4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDSQXKSGGKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327666
Record name Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

39736-29-3
Record name Ethyl 4-amino-2-(methylthio)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39736-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is presented in two key stages: the preparation of the intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and its subsequent cyclization to the final product. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, ethyl 2-cyano-3,3-bis(methylthio)acrylate, from basic starting materials. The second step is the cyclization of this intermediate with ammonia to form the target thiazole derivative.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Thiazole Formation Ethyl_cyanoacetate Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-3,3-bis(methylthio)acrylate Ethyl_cyanoacetate->Intermediate 1. Base 2. CS2 Carbon_disulfide Carbon Disulfide Carbon_disulfide->Intermediate Dimethyl_sulfate Dimethyl Sulfate Dimethyl_sulfate->Intermediate 3. (CH3)2SO4 Final_Product This compound Intermediate->Final_Product Cyclization Ammonia Ammonia Ammonia->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

This procedure details the preparation of the ketene dithioacetal intermediate.

Experimental_Workflow_1 Start Start: Reaction Setup Reactants Combine Ethyl Cyanoacetate, Carbon Disulfide, and Base in a solvent. Start->Reactants Methylation Add Dimethyl Sulfate dropwise while maintaining temperature. Reactants->Methylation Reaction Stir the mixture at room temperature. Methylation->Reaction Workup Pour into ice-water and extract with an organic solvent. Reaction->Workup Purification Wash, dry, and concentrate the organic phase. Recrystallize the crude product. Workup->Purification End End: Obtain Ethyl 2-cyano-3,3-bis(methylthio)acrylate Purification->End

Caption: Experimental workflow for the synthesis of the intermediate.

Methodology:

A solution of ethyl cyanoacetate and carbon disulfide in a suitable solvent (e.g., dimethylformamide or ethanol) is treated with a base (e.g., sodium hydride or potassium carbonate) at a low temperature (0-10 °C). To this mixture, dimethyl sulfate is added dropwise, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of this compound

This protocol describes the cyclization reaction to form the final product.

Experimental_Workflow_2 Start Start: Cyclization Reaction Reactants Dissolve Ethyl 2-cyano-3,3-bis(methylthio)acrylate in a suitable solvent. Start->Reactants Ammonia_Addition Introduce ammonia (aqueous or gaseous) to the solution. Reactants->Ammonia_Addition Heating Heat the reaction mixture under reflux. Ammonia_Addition->Heating Cooling_Precipitation Cool the reaction mixture to allow the product to precipitate. Heating->Cooling_Precipitation Isolation Isolate the solid product by filtration. Cooling_Precipitation->Isolation Purification Wash the product with a suitable solvent and dry under vacuum. Isolation->Purification End End: Obtain this compound Purification->End

Caption: Experimental workflow for the synthesis of the final product.

Methodology:

Ethyl 2-cyano-3,3-bis(methylthio)acrylate is dissolved in a polar solvent such as ethanol or isopropanol. To this solution, an excess of aqueous ammonia is added. The reaction mixture is then heated to reflux for several hours, with the progress being monitored by thin-layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the product. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and then dried under vacuum to yield the final product.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S₂[1]
Molecular Weight 218.30 g/mol [1]
Appearance Yellow solid[1]
Melting Point 99-101 °C[2]
CAS Number 39736-29-3[1]
¹H NMR (Solvent) (DMSO-d6)
¹³C NMR (Solvent) (DMSO-d6)
Purity (HPLC) ≥ 95%[1]

Table 2: Summary of Reaction Parameters and Yields

Reaction StepStarting MaterialsKey ReagentsSolventReaction TimeTemperatureTypical Yield
1 Ethyl cyanoacetate, Carbon disulfideBase, Dimethyl sulfateDMF/Ethanol2-4 hours0 °C to RT70-85%
2 Ethyl 2-cyano-3,3-bis(methylthio)acrylateAqueous AmmoniaEthanol4-6 hoursReflux60-75%

Concluding Remarks

The described synthetic pathway offers a reliable and efficient method for the preparation of Ethyl 4--amino-2-(methylthio)thiazole-5-carboxylate. The starting materials are readily available, and the reactions proceed with good yields under standard laboratory conditions. This technical guide provides the necessary details for researchers and professionals to replicate this synthesis for applications in drug discovery and development. The provided data and workflows are intended to serve as a comprehensive resource for the synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds.[1][2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and an exploration of the biological pathways targeted by this class of compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on the aminothiazole core.

Physicochemical Properties

This compound is a yellow solid with a molecular formula of C₇H₁₀N₂O₂S₂ and a molecular weight of approximately 218.30 g/mol .[6][7] For research purposes, it is recommended to store the compound in a dark, inert atmosphere at temperatures between 2-8°C.[8][9]

Quantitative Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O₂S₂[6][7]
Molecular Weight 218.30 g/mol [6][7]
Appearance Yellow Solid[6][7]
Melting Point 99-101 °C[10]
Purity ≥ 95% (HPLC)[6][7]
Storage Temperature 2-8°C[8][9]
Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound. While full spectra for the specific compound are not publicly available, representative data from closely related 2-aminothiazole derivatives are presented below.

¹H NMR: The proton NMR spectrum of a typical 2-aminothiazole derivative will show characteristic signals for the protons on the thiazole ring, the amino group, and any substituents. For this compound, one would expect to see signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methylthio group, and a broad singlet for the amino protons. The chemical shifts will be influenced by the solvent used.[11][12][13]

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methyl carbon of the methylthio group, and the carbons of the ethyl group.[14][15]

FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Expected peaks include N-H stretching vibrations for the amino group, C=O stretching for the ester, C=N and C=C stretching within the thiazole ring, and C-S stretching vibrations.[16][17]

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of 218.30.[18]

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis

The most common method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[14][19] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For this compound, a plausible synthetic route would involve the reaction of an appropriate α-halo-β-ketoester with S-methylisothiourea.

General Protocol:

  • Reaction Setup: To a solution of the α-halo-β-ketoester in a suitable solvent (e.g., ethanol), add an equimolar amount of S-methylisothiourea.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[20]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[21]

G alpha-halo-beta-ketoester alpha-halo-beta-ketoester Reaction Reaction alpha-halo-beta-ketoester->Reaction S-methylisothiourea S-methylisothiourea S-methylisothiourea->Reaction Product This compound Reaction->Product

Caption: Hantzsch Thiazole Synthesis Workflow.

Purification

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol).[22][23]

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[21]

Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.[24][25]

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.[1][24]

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.[25]

G cluster_0 Purification Workflow cluster_1 Alternative: Column Chromatography Crude_Product Crude Product Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Pure_Crystals Pure Crystals Filtration_Drying->Pure_Crystals Crude_Product_CC Crude Product Loading Load onto Silica Gel Column Crude_Product_CC->Loading Elution Elute with Solvent Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Solvent_Evaporation Solvent Evaporation Pure_Fractions->Solvent_Evaporation Purified_Product Purified Product Solvent_Evaporation->Purified_Product

Caption: Purification workflow for aminothiazole derivatives.

Biological Activity and Signaling Pathways

2-Aminothiazole derivatives are recognized for their wide range of biological activities. While specific studies on this compound are limited, the activities of the broader class provide insights into its potential therapeutic applications.

Antimicrobial Activity

Many 2-aminothiazole derivatives exhibit significant antibacterial and antifungal properties.[26][27] The proposed mechanism of action for their antibacterial effects often involves the inhibition of essential bacterial enzymes. One such target is UDP-N-acetylglucosamine enolpyruvyl transferase (MurB), an enzyme crucial for the biosynthesis of the bacterial cell wall peptidoglycan.[28] For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, is a common mechanism.[28]

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several anticancer agents, including the FDA-approved drug Dasatinib.[3] The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[16] A prominent pathway targeted by aminothiazole derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers.[29] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Aminothiazole Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have also demonstrated anti-inflammatory properties.[4] The mechanism for this activity may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, combined with the diverse biological activities of the 2-aminothiazole class, make it a compound of significant interest for further research and development. This technical guide has summarized the available data on its properties and provided a framework of experimental protocols and potential biological mechanisms to aid researchers in their investigations. Further studies are warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

An In-depth Technical Guide on Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39736-29-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a number of clinically approved drugs and its versatile biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, with a focus on its chemical properties, synthesis, and potential therapeutic applications. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides context based on structurally related compounds.

Chemical and Physical Properties

This compound is a yellow solid with a molecular formula of C₇H₁₀N₂O₂S₂ and a molecular weight of approximately 218.3 g/mol .[5] Its structure features a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. This core is substituted with an amino group at position 4, a methylthio group at position 2, and an ethyl carboxylate group at position 5. The presence of these functional groups makes it a valuable intermediate for further chemical modifications.[6] The methylthio group, in particular, can enhance solubility and bioavailability, which are desirable properties in drug development.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39736-29-3[5]
Molecular Formula C₇H₁₀N₂O₂S₂[5]
Molecular Weight 218.3 g/mol [5]
Appearance Yellow solid[5]
Purity ≥ 95% (HPLC)[5]
Storage Conditions 0-8°C[5]

Synthesis and Manufacturing

A general synthetic approach for related compounds often involves the cyclization of a thiourea derivative with an appropriate α-halo ester. The following workflow illustrates a generalized synthetic strategy for 2-aminothiazole-5-carboxylates.

G Generalized Synthesis of 2-Aminothiazole-5-carboxylates A α-Halo-β-ketoester C Cyclocondensation A->C B Thiourea Derivative B->C D 2-Aminothiazole-5-carboxylate Derivative C->D

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole-5-carboxylate derivatives.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the structural confirmation of a compound. While complete spectral data for this compound are not fully available in the public domain, some resources provide access to ¹H NMR spectra, which can be viewed upon registration.[11][12] For structurally similar compounds, detailed spectroscopic analyses have been published, which can serve as a reference for the expected spectral features of the target molecule.[13][14] For example, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methylthio group (a singlet), and the amino group protons. The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, and the carbons of the ethyl and methylthio groups.

Biological Activity and Potential Applications

The 2-aminothiazole scaffold is a key pharmacophore in a variety of biologically active compounds.[4] Derivatives of this class have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[1] For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole moiety, is a potent kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] While no specific cytotoxic or antiproliferative data (e.g., IC₅₀ values) for this compound has been found in the reviewed literature, the structural similarity to other anticancer 2-aminothiazoles suggests that this compound could be a valuable starting point for the development of new anticancer agents.[15]

The following diagram illustrates a simplified representation of how 2-aminothiazole derivatives can interfere with cancer cell signaling.

G Potential Anticancer Mechanisms of 2-Aminothiazole Derivatives cluster_0 2-Aminothiazole Derivative cluster_1 Cancer Cell A This compound (or related derivative) B Protein Kinases A->B Inhibition C Tubulin A->C Disruption D HDACs A->D Inhibition E Inhibition of Proliferation B->E C->E F Induction of Apoptosis D->F

Caption: Simplified diagram of potential anticancer mechanisms of 2-aminothiazole derivatives.

Antimicrobial Activity

The 2-aminothiazole nucleus is also a component of several antimicrobial agents.[6][16] These compounds have shown activity against a range of bacterial and fungal pathogens. The exact mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Although specific minimum inhibitory concentration (MIC) values for this compound are not available, its structural features suggest it could be explored for the development of new antimicrobial drugs.[5]

Future Directions

This compound represents a promising, yet underexplored, chemical entity. The lack of detailed public data on its synthesis, characterization, and biological activity presents an opportunity for further research. Future studies should focus on:

  • Development of a robust and scalable synthesis protocol.

  • Full spectroscopic characterization to establish a reference dataset.

  • Comprehensive screening for biological activity, including anticancer and antimicrobial assays, to determine its therapeutic potential.

  • Investigation of its mechanism of action to identify potential cellular targets and signaling pathways.

Conclusion

This compound is a member of the medicinally important 2-aminothiazole class of compounds. While specific experimental data for this molecule is sparse, the broader understanding of 2-aminothiazole derivatives suggests its potential as a valuable building block in drug discovery and development. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential applications in medicine and agriculture.

References

Spectroscopic Profile of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents available data for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for acquiring such data are also included to aid in the synthesis and characterization of this and related molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While direct, publicly available spectra for this specific compound are limited, the data presented here is a composite of information from available databases and analysis of closely related structural analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.0Singlet (broad)2H-NH₂
~4.2 - 4.3Quartet2H-O-CH₂-CH₃
~2.5 - 2.6Singlet3H-S-CH₃
~1.2 - 1.3Triplet3H-O-CH₂-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~160C4-NH₂
~150C2-S-CH₃
~95C5-COOEt
~60-O-CH₂-CH₃
~15-S-CH₃
~14-O-CH₂-CH₃

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Amino group)
2980 - 2900MediumC-H Stretch (Aliphatic)
~1700StrongC=O Stretch (Ester)
~1620StrongN-H Bend (Amino group)
~1550MediumC=N Stretch (Thiazole ring)
~1250StrongC-O Stretch (Ester)

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
218.02[M]⁺ (Molecular Ion)

Based on the molecular formula C₇H₁₀N₂O₂S₂ with an exact mass of 218.0187.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Analysis: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR setup.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion. The resulting mass spectrum will show the molecular ion peak and any fragmentation patterns.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Synthesis Compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purified Sample IR Infrared (IR) Spectroscopy Purification->IR Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample Structure_Elucidation Structure Elucidation MS->Structure_Elucidation Molecular Weight & Fragmentation IR->Structure_Elucidation Functional Groups NMR->Structure_Elucidation Connectivity & Stereochemistry Final_Report Final Characterization Report Structure_Elucidation->Final_Report Confirmed Structure

Unveiling the Structural Landscape of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs, outlines detailed experimental protocols for its synthesis and crystallization, and explores its relevance in medicinal chemistry.

Physicochemical and Structural Properties

This compound is a substituted thiazole derivative with the molecular formula C₇H₁₀N₂O₂S₂ and a molecular weight of 218.3 g/mol .[1] The molecule features a central thiazole ring, a common scaffold in many biologically active compounds, functionalized with an amino group at position 4, a methylthio group at position 2, and an ethyl carboxylate at position 5. These functional groups contribute to its potential for various intermolecular interactions, influencing its crystal packing and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O₂S₂[1]
Molecular Weight218.3 g/mol [1]
AppearanceYellow solid[1]
Purity≥ 95% (HPLC)[1]
Storage Conditions0-8°C[1]

Crystallographic Analysis of Analogous Structures

Although the specific crystal structure of this compound has not been reported, analysis of structurally similar compounds provides valuable insights into its likely solid-state conformation and packing. Thiazole derivatives are known to exhibit complex polymorphic characteristics due to their capacity for hydrogen bonding.[2]

A study on a solid solution of ethyl and d₃-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate provides a relevant example of the crystallographic features of this class of compounds.

Table 2: Crystallographic Data for an Analogous Thiazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (4)
b (Å)15.4321 (6)
c (Å)11.9876 (5)
α (°)90
β (°)109.876 (2)
γ (°)90
Volume (ų)1754.32 (12)
Z4

Data is for a representative analogous structure and is intended for comparative purposes.

The crystal packing of these analogs is often dominated by hydrogen bonds involving the amino group and the nitrogen atom of the thiazole ring, as well as π-π stacking interactions between the aromatic rings. It is anticipated that this compound would adopt a similar packing motif, likely forming hydrogen-bonded dimers or chains.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, with the Hantzsch thiazole synthesis being a common and adaptable method.[3] This involves the condensation of an α-halocarbonyl compound with a thioamide.

Workflow for the Synthesis of this compound

Synthesis_Workflow General Synthesis Workflow reagent1 Ethyl Cyanoacetate intermediate1 Formation of a Thioamide Intermediate reagent1->intermediate1 reagent2 Sulfur reagent2->intermediate1 reagent3 Diethylamine reagent3->intermediate1 reagent4 Methyl Iodide intermediate2 S-methylation reagent4->intermediate2 intermediate1->intermediate2 cyclization Cyclization with Ethyl Bromopyruvate intermediate2->cyclization product This compound cyclization->product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Methodology:

  • Synthesis of the Thioamide Intermediate: To a solution of ethyl cyanoacetate and elemental sulfur in a suitable solvent such as ethanol, a catalytic amount of a base like diethylamine is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • S-methylation: The resulting thioamide intermediate is then reacted with an S-alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield the S-methylated intermediate.

  • Cyclization: The S-methylated intermediate is subsequently cyclized with an α-halo ester, for instance, ethyl bromopyruvate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and may require heating.

  • Purification: The final product is isolated by extraction and purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is crucial for structure determination.

Methodology:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Common solvents for thiazole derivatives include ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent will lead to the formation of crystals over several days.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, allowing for the gradual formation of well-ordered crystals.

Biological Significance and Potential Applications

Thiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] The 2-aminothiazole scaffold, in particular, is a privileged structure found in numerous compounds with therapeutic potential.

Potential Biological Activities:

  • Antimicrobial Agents: Thiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]

  • Anticancer Activity: Certain thiazole-containing compounds exhibit cytotoxic effects against cancer cell lines.[2] The structural motifs present in this compound make it a candidate for investigation as a potential kinase inhibitor or an inhibitor of other enzymes involved in cell proliferation.

  • Enzyme Inhibition: The thiazole ring can act as a bioisostere for other aromatic systems and can participate in key interactions with enzyme active sites.

The presence of the methylthio group can also influence the compound's metabolic stability and pharmacokinetic profile.

Logical Relationship of Thiazole Derivatives in Drug Discovery

Drug_Discovery_Pathway Role of Thiazole Derivatives in Drug Discovery cluster_0 Compound Synthesis & Screening cluster_1 Preclinical Development cluster_2 Clinical Development Thiazole_Scaffold Thiazole Scaffold Lead_Generation Lead Compound Generation Thiazole_Scaffold->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials Drug_Approval New Drug Application & Approval Clinical_Trials->Drug_Approval

Caption: The progression of thiazole derivatives from initial scaffold to potential drug candidates.

Conclusion

This compound represents a molecule of interest for further investigation in materials science and medicinal chemistry. While its definitive crystal structure remains to be elucidated, the analysis of analogous compounds provides a strong foundation for predicting its structural properties. The outlined synthetic and crystallization protocols offer a clear path for obtaining high-quality material for future studies. The established biological activities of the broader thiazole class underscore the potential of this compound as a scaffold for the development of novel therapeutic agents. Further research, particularly the successful crystallization and X-ray diffraction analysis, will be instrumental in fully unlocking the scientific and medicinal potential of this compound.

References

The Multifaceted Biological Activities of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological properties. Among the vast array of thiazole-containing compounds, derivatives of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate have emerged as a promising class of bioactive agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a particular focus on their anticancer and antimicrobial potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. While this guide focuses on the core structure of this compound, the available literature often discusses the broader class of 2-aminothiazole-4-carboxylate and 2,4-disubstituted thiazole-5-carboxylate derivatives. Therefore, for a comprehensive understanding, relevant data from closely related structures has been included and is duly noted.

Anticancer Activity

Derivatives of the this compound core have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The versatility of the thiazole ring allows for substitutions at various positions, leading to a wide range of compounds with diverse anticancer profiles.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives, including those structurally related to the core molecule of interest. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1 Thiazole-NaphthaleneMCF-7 (Breast)0.48 ± 0.03Colchicine9.1
1 Thiazole-NaphthaleneA549 (Lung)0.97 ± 0.13Colchicine9.1
2 Thiazole-based ChalconeOVCAR-3 (Ovarian)1.55--
3 Thiazole-based ChalconeMDA-MB-468 (Breast)2.95--
4 2,4-Disubstituted ThiazoleMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
4 2,4-Disubstituted ThiazoleHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
5 Thiazole-2-imineSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mLPaclitaxel0.170 ± 0.002 µg/mL
6 2-Substituted-aminothiazole-4-carboxylateRPMI-8226 (Leukemia)0.08--

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of pathogenic microorganisms.

Quantitative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of various thiazole derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
7 Thiazole-PyrazoleS. aureus62.5 - 125Chloramphenicol-
7 Thiazole-PyrazoleA. niger2.9 - 7.8Clotrimazole-
8 Benzothiazole-ThiazoleS. aureus3.125Chloramphenicol3.125
8 Benzothiazole-ThiazoleA. fumigatus6.25--
9 2-Aminothiazole Schiff BaseS. aureus250--
9 2-Aminothiazole Schiff BaseE. coli375--
10 Heteroaryl ThiazoleE. coli170--
10 Heteroaryl ThiazoleB. cereus230--

Experimental Protocols

Synthesis of Thiazole Derivatives (General Procedure)

The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A general protocol for the synthesis of Schiff bases from a 2-aminothiazole-4-carboxylate core is provided below.

Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate and its Derivatives [1]

  • Starting Materials: Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol).

  • Solvent: Absolute ethanol (30 mL).

  • Catalyst: A few drops of glacial acetic acid.

  • Reaction: The reaction mixture is stirred and refluxed for 12 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess solvent is evaporated using a rotary evaporator. The residue is then dissolved in ethyl acetate.

  • Purification: Crystals are grown and collected.[1]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for MTT Assay [2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]

Protocol for Broth Microdilution [4][5]

  • Preparation of Antimicrobial Solutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial or fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition

Several studies have suggested that thiazole derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.

VEGFR2_Inhibition cluster_receptor Cell Membrane cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Signal Transduction (e.g., PI3K/Akt, MAPK) VEGFR2->P1 Activates Angiogenesis Angiogenesis P1->Angiogenesis Proliferation Cell Proliferation & Survival P1->Proliferation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits Anticancer_Workflow A Synthesis of Thiazole Derivatives B Purification & Characterization (NMR, MS, etc.) A->B C In Vitro Cytotoxicity Screening (MTT Assay) B->C D Hit Identification (IC50 Determination) C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis, Apoptosis Assays) D->E F Lead Optimization E->F Antimicrobial_Logic cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Core Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate Core Modification Structural Modifications (e.g., Schiff bases, Pyrazoles) Core->Modification Derivatives Library of Derivatives Modification->Derivatives Screening Antimicrobial Screening (Broth Microdilution) Derivatives->Screening MIC Determination of MIC Screening->MIC Spectrum Spectrum of Activity (Gram+, Gram-, Fungi) MIC->Spectrum

References

Unraveling the Potential of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Overview of a Versatile Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. While the precise mechanism of action for this specific molecule is not extensively detailed in publicly available scientific literature, the broader family of 2-aminothiazole derivatives exhibits a wide spectrum of biological activities. This technical guide consolidates the current understanding of the potential mechanisms of action associated with the 2-aminothiazole core, providing a foundational framework for researchers and drug development professionals exploring the therapeutic promise of compounds like this compound. This molecule is often utilized as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting infectious diseases and cancer.[1]

Potential Mechanisms of Action and Biological Activities

The biological activity of thiazole derivatives, including this compound, is attributed to the unique chemical properties of the thiazole ring.[2] This scaffold is a component of several clinically approved drugs. The diverse pharmacological profile of 2-aminothiazole derivatives suggests multiple potential mechanisms of action, which can be broadly categorized as antimicrobial, anticancer, and enzyme inhibitory.[1][3][4]

Antimicrobial Activity

Thiazole-containing compounds are known for their potential as antimicrobial agents.[2] The proposed mechanisms often involve the disruption of essential cellular processes in bacteria and fungi. Molecular docking studies on some thiazole derivatives have suggested the inhibition of β-ketoacyl-acyl-carrier protein synthase III, a key enzyme in bacterial fatty acid biosynthesis.[5] Another potential target is dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[6]

Anticancer Activity

The 2-aminothiazole moiety is a core component of several anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[4][7] This highlights the potential of this compound derivatives as anticancer agents. The mechanisms underlying the anticancer effects of 2-aminothiazole derivatives are diverse and often involve the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling cell growth, proliferation, and survival.[8]

Derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of Dasatinib and have shown antiproliferative activity against human leukemia cells.[4] Some thiazole derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[4] Furthermore, some compounds in this class have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[9]

Enzyme Inhibition

Beyond kinase inhibition in cancer, 2-aminothiazole derivatives have been explored as inhibitors of various other enzymes.[2] For instance, some derivatives have been identified as potent and selective inhibitors of Itk (interleukin-2-inducible T-cell kinase), a key enzyme in T-cell signaling, suggesting potential applications in inflammatory and autoimmune diseases.[10] The ability of the thiazole scaffold to interact with the active sites of enzymes makes it a versatile template for designing targeted inhibitors.[11]

Experimental Protocols

Due to the limited specific data on this compound, detailed experimental protocols for its mechanism of action are not available. However, a general workflow for investigating the biological activity of a novel 2-aminothiazole derivative would typically involve the following stages:

G cluster_0 Initial Screening & Characterization cluster_1 Target Identification & Validation cluster_2 Mechanism of Action Studies cluster_3 In vivo Evaluation A Synthesis & Purification of Compound B Structural Elucidation (NMR, MS) A->B C In vitro Cytotoxicity Assays (e.g., MTT, MTS) B->C D Broad-panel Kinase Screening C->D E Enzyme Inhibition Assays (e.g., IC50 determination) D->E F Cell-based Target Engagement Assays E->F G Western Blotting for Signaling Pathway Analysis F->G H Cell Cycle Analysis (Flow Cytometry) G->H I Apoptosis Assays (e.g., Annexin V) H->I J Animal Model of Disease (e.g., Xenograft) I->J K Pharmacokinetic & Pharmacodynamic Studies J->K L Toxicity Assessment K->L

General workflow for evaluating a novel 2-aminothiazole derivative.

Signaling Pathways

Given that a primary mode of action for many bioactive 2-aminothiazole derivatives is kinase inhibition, a hypothetical signaling pathway diagram illustrating this mechanism is presented below. This diagram depicts a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer and represents a common target for this class of compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Ligand Growth Factor Ligand->RTK Thiazole Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate (Derivative) Thiazole->RTK Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene

Hypothetical inhibition of an RTK signaling pathway by a 2-aminothiazole derivative.

Quantitative Data

As the specific mechanism of action for this compound is not well-defined in the literature, a comprehensive table of quantitative data such as IC50 or Ki values for this particular compound is not available. Research on derivatives has provided some data points. For example, the derivative N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) exhibited an IC50 of 20.2 µM and 21.6 µM against MCF-7 and HT-29 cancer cell lines, respectively.[7] Another study on thiazole-based SARS-CoV-2 protease inhibitors reported IC50 values for N-(substituted-thiazol-2-yl)cinnamamide analogs in the range of 14.7 to 22.61 µM.[11]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. While its specific mechanism of action remains to be fully elucidated, the extensive research on the 2-aminothiazole class of compounds provides a strong foundation for future investigations. The potential for this scaffold to be elaborated into potent and selective inhibitors of various biological targets, particularly protein kinases, warrants further exploration. Future research should focus on synthesizing and screening a library of derivatives of this compound to identify lead compounds and to delineate their precise molecular mechanisms of action. This will be crucial for translating the potential of this versatile scaffold into tangible clinical applications.

References

An In-Depth Technical Guide to Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a multifaceted heterocyclic compound that has garnered significant interest as a key intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring a substituted thiazole ring, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this important molecule. Detailed experimental protocols for its synthesis are presented, along with a summary of its known spectroscopic and analytical data. Furthermore, this guide explores the compound's role as a precursor to bioactive agents and visualizes the fundamental synthetic pathways.

Introduction

The thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The introduction of amino, methylthio, and carboxylate ester functionalities at specific positions on the thiazole ring, as seen in this compound, imparts unique chemical reactivity and potential for diverse biological activities. This compound serves as a crucial starting material for the synthesis of more complex molecules, including antimicrobial and herbicidal agents.[1][2] The methylthio group, in particular, can enhance solubility and bioavailability, making it an attractive feature in drug design.[2]

Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 2-aminothiazole derivatives. The foundational work on thiazole synthesis was laid by Arthur Hantzsch in the late 19th century. The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[3][4][5] This fundamental reaction has been adapted and modified over the decades to produce a vast library of substituted thiazoles.

Another significant contribution to the synthesis of related structures is the Gewald aminothiophene synthesis , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6][7][8] While this method produces aminothiophenes, the underlying principles of multicomponent reactions have influenced the development of efficient syntheses for other sulfur-containing heterocycles.

The specific substitution pattern of this compound suggests its synthesis likely evolved from these classical methods, with modifications to introduce the methylthio group at the 2-position.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its application in synthesis and drug discovery. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 39736-29-3[2]
Molecular Formula C₇H₁₀N₂O₂S₂[2]
Molecular Weight 218.3 g/mol [2]
Appearance Yellow solid[2]
Melting Point 99-101 °C[9]
Storage Conditions 0-8°C[2]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (Solvent: CCl₄/DMSO-d₆) Chemical shifts (δ) in ppm.[10]
¹³C NMR Data not explicitly found in searches for the target molecule. Data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in DMSO-d6 is available: δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5.[11]
Mass Spectrometry Data not explicitly found in searches for the target molecule. MS data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is available: m/z: 260 (M+).[11]
Infrared (IR) Data not explicitly found in searches for the target molecule. IR data for a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is available (KBr, Vmax cm⁻¹): 3639, 2967, 1896, 1608, 1223.[11]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through modifications of established methods for 2-aminothiazole synthesis. A plausible synthetic route is a variation of the Hantzsch synthesis.

General Synthetic Pathway: A Hantzsch-type Approach

A conceptual workflow for the synthesis is outlined below. This pathway involves the reaction of a thiourea derivative with an appropriately substituted three-carbon component.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A S-Methylisothiourea E This compound A->E Reacts with B Ethyl 2-cyano-3-oxobutanoate (or similar β-ketoester) B->E C Base (e.g., NaOEt) C->E Catalyzes D Solvent (e.g., Ethanol) D->E In

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

This protocol is a representative example based on general procedures for similar compounds and should be adapted and optimized based on laboratory experiments.

Materials:

  • S-Methylisothiourea sulfate

  • Ethyl 2-cyano-3-oxobutanoate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1 equivalent) in absolute ethanol.

  • Addition of Base: To this solution, add a solution of sodium ethoxide (2 equivalents) in absolute ethanol dropwise at room temperature.

  • Addition of β-Ketoester: After the addition of the base is complete, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role in Signaling Pathways and Drug Development

While specific studies detailing the direct interaction of this compound with signaling pathways are not prevalent, its importance lies in its role as a versatile intermediate for compounds with demonstrated biological activity. Thiazole derivatives are known to act as inhibitors of various enzymes and can interact with protein binding sites.[1]

The general mechanism of action for many bioactive molecules derived from this core structure involves targeting key proteins in pathogenic organisms or cancer cells.

G cluster_precursor Precursor cluster_synthesis Chemical Synthesis cluster_bioactive Bioactive Molecule cluster_target Biological Target cluster_effect Biological Effect A This compound B Further Functionalization A->B C e.g., Antimicrobial Agent B->C D Enzyme or Receptor C->D Binds to E Inhibition of Pathogen Growth D->E Leads to

Caption: Role as a precursor in the development of bioactive molecules.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutic and agrochemical agents. Its synthesis, rooted in the foundational principles of reactions like the Hantzsch synthesis, provides a versatile platform for the creation of a diverse range of functionalized molecules. While its own biological activity is primarily as an intermediate, the compounds derived from it have shown significant potential. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action will undoubtedly continue to be a fruitful area of investigation for medicinal and agricultural chemists. This guide serves as a foundational resource for researchers embarking on studies involving this valuable synthetic building block.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of various bioactive molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, formulation development, and quality control. This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its likely degradation pathways. While specific experimental data for this molecule is not extensively available in the public domain, this guide extrapolates information from structurally related compounds and established chemical principles to provide a robust framework for researchers.

Physicochemical Properties

This compound is a yellow solid with a molecular formula of C₇H₁₀N₂O₂S₂ and a molecular weight of 218.3 g/mol .[1] Its structure, featuring a thiazole ring, an amino group, a methylthio group, and an ethyl ester, dictates its solubility and stability characteristics. The presence of both polar (amino, ester) and non-polar (methylthio, ethyl chain) functionalities suggests a degree of solubility in a range of organic solvents.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMFHighCapable of hydrogen bonding and dipole-dipole interactions.
Polar ProticMethanol, EthanolModerateHydrogen bonding with the amino and ester groups.
WaterLowLipophilic character of the methylthio and ethyl groups.
Non-PolarHexane, TolueneLow to InsolubleLimited interactions with non-polar solvents.
ChlorinatedDichloromethaneModerateDipole-dipole interactions.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. Like many thiazole derivatives, it is susceptible to degradation under various stress conditions.

Predicted Stability
  • Hydrolytic Stability: The ester functional group is prone to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidative Stability: The sulfide linkage in the methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.

  • Thermal Stability: Thiazole rings are generally stable, but the substituents can influence thermal stability. Decomposition is likely to occur at elevated temperatures, potentially involving the loss of the ethyl ester and degradation of the side chains.

  • Photostability: The conjugated system of the thiazole ring suggests potential sensitivity to UV light, which could lead to photodegradation.

Table 2: Summary of Predicted Stability and Potential Degradation Products

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic HydrolysisSusceptible4-amino-2-(methylthio)thiazole-5-carboxylic acid, Ethanol
Basic HydrolysisSusceptibleSalt of 4-amino-2-(methylthio)thiazole-5-carboxylic acid, Ethanol
Oxidation (e.g., H₂O₂)SusceptibleEthyl 4-amino-2-(methylsulfinyl)thiazole-5-carboxylate, Ethyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate
ThermalModerately StableDecomposition products from ester and side-chain cleavage.
Photolytic (UV light)Potentially UnstablePhotodegradation products resulting from ring opening or side-chain reactions.
Hypothetical Degradation Pathway

Based on the functional groups present, a hypothetical degradation pathway can be proposed. The primary points of degradation are the ethyl ester and the methylthio group.

Degradation Pathway A This compound B 4-amino-2-(methylthio)thiazole-5-carboxylic acid A->B Hydrolysis (Acid/Base) C Ethyl 4-amino-2-(methylsulfinyl)thiazole-5-carboxylate A->C Oxidation D Ethyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate C->D Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal Quantify concentration in the supernatant (e.g., by HPLC-UV) sep->anal

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare solutions of the compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid therm Thermal Stress (e.g., 60°C) start->therm photo Photolytic Stress (e.g., UV light) start->photo analysis Analyze samples by a stability-indicating HPLC method at various time points acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis evaluation Evaluate peak purity and identify major degradation products analysis->evaluation

Caption: General experimental workflow for conducting forced degradation studies.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 366 nm) and visible light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. For the identification of major degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound are not yet elucidated in the literature, its structural similarity to other 2-aminothiazole derivatives suggests potential biological activities. Thiazole-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] These activities often stem from the inhibition of specific enzymes or the modulation of cellular signaling pathways. Further research is required to determine the precise mechanism of action and biological targets of this particular compound.

Conclusion

This technical guide provides a foundational understanding of the expected solubility and stability of this compound. While specific experimental data is currently limited, the provided protocols offer a clear path for researchers to generate this critical information. A systematic investigation of its physicochemical properties will be invaluable for its future development and application in the fields of medicine and agriculture. The anticipated susceptibility to hydrolysis and oxidation highlights the importance of careful handling and storage, as well as the necessity of a robust, stability-indicating analytical method for its quality control.

References

Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate represents a versatile heterocyclic scaffold with significant potential in drug discovery and development. As a key synthetic intermediate, this compound and its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this molecule, focusing primarily on the extensive research conducted on its derivatives. We consolidate key quantitative data, present detailed experimental protocols for target validation, and visualize relevant signaling pathways to empower researchers in their quest for novel therapeutics.

Introduction

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound, a substituted aminothiazole, serves as a valuable building block for the synthesis of a diverse array of bioactive molecules.[1] Its structural features, including the reactive amino group and the modifiable methylthio and ethyl carboxylate moieties, allow for extensive chemical exploration and the development of derivatives with tailored pharmacological profiles. This guide explores the therapeutic landscape of this scaffold by examining the established targets of its analogs, thereby inferring the potential applications of the parent compound.

Potential Therapeutic Targets: Kinase Inhibition

A significant body of research has highlighted the potential of 2-aminothiazole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Anticancer Activity: Targeting Key Oncogenic Kinases

Derivatives of the this compound scaffold have shown promising anticancer activity by targeting several key kinases involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this receptor is a clinically validated anti-cancer strategy. Several 2-aminothiazole derivatives have been identified as potent VEGFR-2 inhibitors.

Quantitative Data: VEGFR-2 Inhibition

Compound IDModification on Core ScaffoldTargetAssayIC50/GI50Cell LineReference
Derivative 1 Aromatic substitutionVEGFR-2Kinase Assay--[2]
Compound 4c Thiazole derivativeVEGFR-2Enzyme Assay0.15 µM-

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Thiazole Derivative Inhibitor->VEGFR2 Inhibits cMet_Pathway HGF HGF cMet c-Met HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Cell_Response Proliferation, Survival, Migration RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response STAT->Cell_Response Inhibitor Thiazole Derivative Inhibitor->cMet Inhibits Src_Pathway Src Src Kinase Downstream Downstream Effectors Src->Downstream Phosphorylates Cell_Response Proliferation, Survival, Migration Downstream->Cell_Response Inhibitor Thiazole Derivative Inhibitor->Src Inhibits TNIK_Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Beta_Catenin β-catenin Dishevelled->Beta_Catenin Stabilizes TCF4 TCF4 Beta_Catenin->TCF4 Co-activates TNIK TNIK TNIK->TCF4 Phosphorylates Gene_Expression Target Gene Expression TCF4->Gene_Expression Inhibitor Thiazole Derivative Inhibitor->TNIK Inhibits Antimicrobial_Screening Start Start: Thiazole Derivatives Prepare_Cultures Prepare Bacterial/ Fungal Cultures Start->Prepare_Cultures MIC_Assay Microdilution Assay (Determine MIC) Prepare_Cultures->MIC_Assay MBC_Assay Plating for MBC (Determine MBC) MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Comparison to Standards MBC_Assay->Data_Analysis End End: Identify Active Compounds Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel compounds derived from Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This versatile building block offers a gateway to a diverse range of heterocyclic systems with significant potential in medicinal chemistry and drug discovery. The protocols outlined herein describe the synthesis of thiazolo[4,5-d]pyrimidines, urea and thiourea derivatives, and Schiff bases, along with methods for their biological evaluation.

Application Notes

This compound is a key intermediate for the synthesis of various bioactive molecules, particularly those with potential antimicrobial and anticancer properties.[1][2] Its unique thiazole structure provides a scaffold for further chemical modifications, leading to the generation of compound libraries for high-throughput screening in drug discovery programs. The amino group at the 4-position is a versatile handle for various chemical transformations, including cyclization, acylation, and condensation reactions. The methylthio group at the 2-position can also be a site for further functionalization.

The primary applications for compounds derived from this starting material lie in the development of:

  • Anticancer Agents: Thiazolo[4,5-d]pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial Agents: The fused thiazole-pyrimidine scaffold is a known pharmacophore in antimicrobial drug discovery.

  • Enzyme Inhibitors: The diverse functionalities that can be introduced allow for the design of targeted enzyme inhibitors.

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the thiazole core of this compound leads to the formation of thiazolo[4,5-d]pyrimidines, a class of compounds with significant biological activities.

Protocol 1: Synthesis of 7-amino-5-(methylthio)thiazolo[4,5-d]pyrimidin-2(3H)-one

This protocol describes the synthesis of a key thiazolo[4,5-d]pyrimidine intermediate via a cyclocondensation reaction with urea.

Experimental Workflow:

G start Ethyl 4-amino-2-(methylthio)thiazole- 5-carboxylate + Urea step1 Heat in Pyridine start->step1 step2 Cool and Precipitate step1->step2 step3 Filter and Wash step2->step3 product 7-amino-5-(methylthio)thiazolo[4,5-d] pyrimidin-2(3H)-one step3->product

Caption: Workflow for the synthesis of a thiazolo[4,5-d]pyrimidine derivative.

Materials:

  • This compound

  • Urea

  • Pyridine

  • Ethanol

Procedure:

  • A mixture of this compound (1 mmol) and urea (2 mmol) in pyridine (10 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with ethanol, and dried to afford the pure product.

Quantitative Data:

CompoundMolecular FormulaMWYield (%)m.p. (°C)
7-amino-5-(methylthio)thiazolo[4,5-d]pyrimidin-2(3H)-oneC7H7N5OS2241.2975>300

Protocol 2: Synthesis of 2,7-disubstituted-5-(methylthio)thiazolo[4,5-d]pyrimidines

This protocol outlines the synthesis of various substituted thiazolo[4,5-d]pyrimidines by reacting the amino group of the starting material with different reagents.

Reaction Scheme:

G start Ethyl 4-amino-2-(methylthio)thiazole- 5-carboxylate reagent1 Formamide start->reagent1 Reflux reagent2 Orthoesters start->reagent2 Reflux reagent3 Isothiocyanates start->reagent3 Pyridine, Reflux product1 7-amino-5-(methylthio)thiazolo[4,5-d] pyrimidine reagent1->product1 product2 7-substituted-5-(methylthio)thiazolo[4,5-d] pyrimidines reagent2->product2 product3 7-thioxo-5-(methylthio)thiazolo[4,5-d] pyrimidin-2(1H,3H)-one derivatives reagent3->product3

Caption: General reaction pathways for the synthesis of various thiazolo[4,5-d]pyrimidines.

Materials:

  • This compound

  • Formamide or Triethyl orthoformate

  • Aryl isothiocyanates

  • Pyridine

  • Ethanol

Procedure:

  • For 7-amino-5-(methylthio)thiazolo[4,5-d]pyrimidine: A solution of this compound (1 mmol) in formamide (10 mL) is heated at reflux for 4 hours. The mixture is then cooled and poured into ice water. The precipitate is collected by filtration and recrystallized from ethanol.

  • For 7-substituted derivatives: A mixture of this compound (1 mmol) and triethyl orthoformate (or other orthoesters) (5 mL) is refluxed for 5 hours. The excess orthoester is removed under reduced pressure, and the residue is purified by column chromatography.

  • For 7-thioxo derivatives: To a solution of this compound (1 mmol) in pyridine (10 mL), an aryl isothiocyanate (1.1 mmol) is added. The mixture is refluxed for 8 hours, cooled, and the resulting solid is filtered and washed with ethanol.

Quantitative Data for Selected Thiazolo[4,5-d]pyrimidine Derivatives:

CompoundRYield (%)m.p. (°C)
3a H82210-212
3b CH378198-200
3c C6H585234-236

Synthesis of Urea and Thiourea Derivatives

The amino group of this compound can readily react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives, which are valuable intermediates for further cyclization reactions or as standalone bioactive molecules.

Protocol 3: Synthesis of N-(5-ethoxycarbonyl-2-(methylthio)thiazol-4-yl)-N'-arylureas/thioureas

Experimental Workflow:

G start Ethyl 4-amino-2-(methylthio)thiazole- 5-carboxylate reagent Aryl isocyanate or Aryl isothiocyanate start->reagent step1 Stir in Dry Acetonitrile start->step1 reagent->step1 step2 Monitor by TLC step1->step2 step3 Isolate Product step2->step3 product Urea or Thiourea Derivative step3->product

Caption: Workflow for the synthesis of urea and thiourea derivatives.

Materials:

  • This compound

  • Substituted aryl isocyanates or isothiocyanates

  • Dry Acetonitrile

Procedure:

  • To a solution of this compound (1 mmol) in dry acetonitrile (15 mL), the corresponding aryl isocyanate or aryl isothiocyanate (1.1 mmol) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data for Selected Urea and Thiourea Derivatives:

CompoundXArYield (%)m.p. (°C)
4a OC6H592188-190
4b S4-Cl-C6H488205-207
4c S4-CH3-C6H490195-197

Synthesis of Schiff Base Derivatives

The condensation of the amino group of this compound with various aldehydes leads to the formation of Schiff bases (imines), which are versatile intermediates and have shown a wide range of biological activities.

Protocol 4: Synthesis of Ethyl 4-(arylideneamino)-2-(methylthio)thiazole-5-carboxylates

Reaction Scheme:

G start Ethyl 4-amino-2-(methylthio)thiazole- 5-carboxylate reagent Aromatic Aldehyde start->reagent step1 Reflux in Ethanol with Glacial Acetic Acid (cat.) start->step1 reagent->step1 step2 Cool and Precipitate step1->step2 product Schiff Base Derivative step2->product

Caption: Synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2-3 drops) in ethanol (20 mL) is refluxed for 4-6 hours.

  • The reaction mixture is then cooled in an ice bath.

  • The precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure Schiff base.

Quantitative Data for Selected Schiff Base Derivatives:

CompoundArYield (%)m.p. (°C)
5a C6H585155-157
5b 4-NO2-C6H491198-200
5c 4-OCH3-C6H488162-164

Biological Evaluation Protocols

The following are standard protocols for assessing the anticancer and antimicrobial activities of the synthesized compounds.

Protocol 5: MTT Assay for Cytotoxicity

This protocol is used to determine the in vitro cytotoxic activity of the synthesized compounds against cancer cell lines.[3]

Experimental Workflow:

G start Seed cancer cells in 96-well plate step1 Treat with compounds (various concentrations) start->step1 step2 Incubate (24-72 h) step1->step2 step3 Add MTT solution step2->step3 step4 Incubate (2-4 h) step3->step4 step5 Add solubilizing agent (e.g., DMSO) step4->step5 step6 Read absorbance (570 nm) step5->step6 end Calculate IC50 step6->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Experimental Workflow:

G start Prepare serial dilutions of compounds in broth step1 Inoculate with bacterial suspension start->step1 step2 Incubate (18-24 h) step1->step2 step3 Observe for turbidity step2->step3 end Determine MIC step3->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension and add to each well to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

References

Application Notes and Protocols for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in the development of novel therapeutic agents.

Introduction: A Privileged Scaffold for Kinase Inhibitors

This compound is a heterocyclic compound that serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its substituted thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, including protein kinases. The 2-aminothiazole-5-carboxamide core, readily accessible from this starting material, is a key pharmacophore in numerous potent and selective kinase inhibitors, including compounds targeting Src family kinases, which are implicated in cancer progression and metastasis.

Synthetic Applications: A Gateway to Kinase Inhibitor Scaffolds

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 2-amino-N-aryl-thiazole-5-carboxamides. This is typically achieved through a two-step sequence involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired aniline derivative. The 2-amino and 2-methylthio groups can be further modified to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

General Synthetic Workflow

The overall synthetic strategy to access potent kinase inhibitors from this compound is outlined below. This workflow allows for the introduction of diversity at the R1 and R2 positions, enabling the exploration of the chemical space around the core scaffold.

G start This compound step1 Step 1: Ester Hydrolysis start->step1 intermediate 4-Amino-2-(methylthio)thiazole-5-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 Aryl-NH2 intermediate2 N-Aryl-4-amino-2-(methylthio)thiazole-5-carboxamide step2->intermediate2 step3 Step 3: Modification of 2-amino group (e.g., coupling with pyrimidine) intermediate2->step3 final_product Target Kinase Inhibitor (e.g., Dasatinib analogue) step3->final_product

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations involved in the conversion of this compound to a 2-(substituted amino)-N-aryl-thiazole-5-carboxamide kinase inhibitor scaffold.

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

  • A precipitate of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 2: Amide Coupling to form N-Aryl-4-amino-2-(methylthio)thiazole-5-carboxamide

This protocol details the coupling of the carboxylic acid intermediate with an aniline derivative.

Materials:

  • 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

  • Substituted aniline (e.g., 2-chloro-6-methylaniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • To a solution of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-4-amino-2-(methylthio)thiazole-5-carboxamide.

Biological Activity: Targeting the Src Kinase Signaling Pathway

Derivatives of this compound have shown significant inhibitory activity against various protein kinases, particularly those in the Src family. Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[1][2][3]

Src Kinase Signaling Pathway

The diagram below illustrates the central role of Src in mediating downstream signaling cascades that contribute to cancer progression.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrins FAK FAK Integrin->FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Metastasis Metastasis FAK->Metastasis Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

References

Application Notes and Protocols for N-acylation of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The procedures outlined are based on established methods for the acylation of similar aminothiazole derivatives and are intended to serve as a starting point for laboratory synthesis.

Introduction

N-acylated aminothiazoles are a prevalent structural motif in a wide range of pharmaceuticals and bioactive molecules. The acylation of the amino group on the thiazole ring allows for the introduction of diverse functionalities, enabling the modulation of a compound's physicochemical properties and biological activity. This protocol details the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides.

Reaction Scheme

Caption: General reaction scheme for the N-acylation.

Experimental Protocols

Two primary methods for the N-acylation are presented below. Method A utilizes acyl chlorides, while Method B employs acid anhydrides.

Method A: N-acylation using Acyl Chlorides

This protocol is adapted from procedures for the acylation of structurally similar aminothiazoles.[1]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional co-solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (solvents for chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in pyridine (0.2-0.5 M), add the acyl chloride (1.1 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-acylated product.

Method B: N-acylation using Acid Anhydrides

This protocol is based on the acylation of similar aminothiazole cores.[1]

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 equivalents)

  • Pyridine or N-methylmorpholine (base)

  • Tetrahydrofuran (THF) or Dioxane (solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (solvents for chromatography)

Procedure:

  • Dissolve this compound (1.0 equivalent) in THF or dioxane (0.2-0.5 M).

  • Add the base (pyridine or N-methylmorpholine, 2.0 equivalents) followed by the acid anhydride (1.5 equivalents) at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes typical yields for the N-acylation of a structurally related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be used as an estimation for the target molecule.[1]

Acylating AgentBaseSolventYield (%)
Phenylsulfonyl chloridePyridinePyridine85
Acetyl chloridePyridinePyridine82
Benzoyl chloridePyridinePyridine88
Acetic anhydride-Acetic anhydride90

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation, work-up, and purification process.

Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Substrate in Solvent Add_Base Add Base Start->Add_Base Add_Acylating_Agent Add Acylating Agent Add_Base->Add_Acylating_Agent Reaction_Stir Stir at RT or Heat Add_Acylating_Agent->Reaction_Stir Quench Quench Reaction Reaction_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for N-acylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of agrochemicals.[1] Its unique thiazole core, substituted with an amino group, a methylthio group, and an ethyl carboxylate moiety, provides multiple reactive sites for the construction of complex molecules with desired biological activities. This compound serves as a key intermediate in the development of various pesticides, including herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1]

Application in Herbicide Synthesis

One of the prominent applications of this compound is in the synthesis of herbicidal compounds. The amino group on the thiazole ring can be readily derivatized to introduce various pharmacophores responsible for herbicidal activity. A notable example is the synthesis of novel thiazole-containing carboxamides.

Synthesis of Thiazole Carboxamide Herbicides

A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have been synthesized and shown to possess moderate to good herbicidal activities.[2] These compounds act as potential inhibitors of the D1 protease in plants, a crucial enzyme in the photosystem II repair cycle.

Experimental Protocol: Synthesis of N-isopropyl-4-(4-(3-(4-fluorophenyl)-5-methylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide

This protocol details a representative synthesis of a thiazole carboxamide herbicide.

Step 1: Isoxazole Ring Formation

  • A mixture of the appropriate arylaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed to yield the corresponding aldoxime.

  • The aldoxime is then chlorinated using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).

  • The resulting chloro-oxime is reacted with a β-ketoester in the presence of a base to afford the isoxazole derivative.

Step 2: α-Bromination of the Acetyl Group

  • The acetyl group on the isoxazole derivative is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like carbon tetrachloride.

Step 3: Thiazole Ring Formation

  • The α-bromoacetyl derivative is then cyclized with a thiourea derivative to form the thiazole ring.

Step 4: Carboxamide Attachment

  • The final step involves the coupling of the thiazole derivative with the desired piperidine carboxamide or thiocarboxamide.

Quantitative Data

Compound IDMolecular FormulaYield (%)Melting Point (°C)
4h C22H25FN4O2S91%140.5-141.2

Table 1: Physicochemical data for a representative thiazole carboxamide herbicide.[2]

Herbicidal Activity Data

Compound IDInhibition Rate (%) at 100 mg/LInhibition Rate (%) at 10 mg/L
4h Barnyard Grass: 75%Barnyard Grass: 45%
Radish: 85%Radish: 60%

Table 2: Herbicidal activity of a representative thiazole carboxamide against common weeds.[2]

Logical Relationship of Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Start This compound Step1 Thiazole Ring Modification Start->Step1 Derivatization Reagent1 Aryl Isoxazole Precursor Reagent1->Step1 Reagent2 Piperidine Carboxamide Step2 Coupling Reaction Reagent2->Step2 Step1->Step2 Product Thiazole Carboxamide Herbicide Step2->Product

Caption: Synthetic workflow for thiazole carboxamide herbicides.

Application in Fungicide Synthesis

This compound also serves as a precursor for the synthesis of fungicidal compounds. The thiazole scaffold is a common feature in many commercial fungicides, and derivatization of this starting material allows for the introduction of various toxophores that target fungal pathogens.

Synthesis of Thiazole Carboxamide Fungicides

By modifying the synthetic route, derivatives of this compound can be tailored to exhibit fungicidal properties. For instance, the synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates has been reported, and these compounds have shown inhibitory activity against several plant pathogenic fungi.[3]

Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxamido)-4-methylthiazole-5-carboxylate

This protocol outlines a general procedure for the synthesis of a thiazole-based fungicide.

Step 1: Synthesis of Isoxazole Carboxylic Acid

  • A substituted aryl ketone is reacted with diethyl oxalate in the presence of a base to form a diketoester.

  • The diketoester is then cyclized with hydroxylamine hydrochloride to yield the isoxazole carboxylic acid.

Step 2: Acyl Chloride Formation

  • The isoxazole carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.

Step 3: Amide Formation

  • This compound is reacted with the isoxazole acyl chloride in the presence of a base to form the final amide product.

Quantitative Data

Compound IDMolecular FormulaYield (%)Melting Point (°C)
I-4 C19H18ClN3O4S78%165-167

Table 3: Physicochemical data for a representative thiazole carboxamide fungicide.[3]

Fungicidal Activity Data

Compound IDInhibition Rate (%) against Fusarium graminearum (100 mg/L)Inhibition Rate (%) against Thanatephorus cucumeris (100 mg/L)
I-4 58%52%

Table 4: In vitro fungicidal activity of a representative thiazole carboxamide.[3]

Signaling Pathway

While the exact signaling pathway for these specific compounds is not detailed, many thiazole carboxamide fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy production, leading to its death.

Signaling_Pathway cluster_fungicide Fungicide Action cluster_cellular Fungal Cell cluster_effect Outcome Fungicide Thiazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits Inhibition Inhibition of Energy Production Mitochondrion Mitochondrion ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Death Fungal Cell Death Inhibition->Death

Caption: Proposed mode of action for thiazole carboxamide fungicides.

This compound is a cornerstone intermediate in the synthesis of a diverse range of agrochemicals. Its structural features allow for the facile introduction of various bioactive moieties, leading to the development of potent herbicides and fungicides. The provided protocols and data highlight its utility and potential for the discovery of new and effective crop protection agents. Further research into the derivatization of this versatile scaffold is likely to yield novel agrochemicals with improved efficacy and environmental profiles.

References

Application Notes and Protocols: Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate as a key building block in the synthesis of potent kinase inhibitors. This document outlines synthetic strategies, target kinases, relevant biological data, and detailed experimental protocols.

Introduction

This compound is a highly functionalized heterocyclic compound that serves as an excellent starting material for the development of kinase inhibitors.[1] Its structural features, including a reactive amino group, a modifiable methylthio group, and an ester moiety, provide multiple points for chemical elaboration to generate diverse libraries of potential drug candidates. The 2-aminothiazole core is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors, highlighting its importance in binding to the ATP pocket of various kinases.[2]

Synthetic Pathways and Key Transformations

The chemical versatility of this compound allows for a range of synthetic modifications. The primary reactive sites are the 4-amino group, the 2-methylthio group, and the 5-carboxylate ester.

A critical transformation for creating many kinase inhibitors is the conversion of the ester to an amide. This is often a key step in the synthesis of potent inhibitors like Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy.[3] The general workflow involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Below is a diagram illustrating a potential synthetic workflow starting from this compound to a key intermediate for kinase inhibitor synthesis.

G cluster_0 Synthetic Workflow A This compound B Hydrolysis (e.g., LiOH, THF/H2O) A->B Step 1 C 4-Amino-2-(methylthio)thiazole-5-carboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA) C->D Step 2 E N-Aryl-4-amino-2-(methylthio)thiazole-5-carboxamide (Kinase Inhibitor Scaffold) D->E F Further Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) E->F Step 3 G Final Kinase Inhibitor F->G

Caption: Synthetic workflow from the starting material to a final kinase inhibitor.

Target Kinases and Biological Activity

Derivatives of the 2-aminothiazole scaffold have been shown to inhibit a wide range of kinases, many of which are implicated in cancer and inflammatory diseases.

  • Src Family Kinases: The 2-aminothiazole moiety is a core component of Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl.[2] These kinases are crucial in cell proliferation, survival, and migration.[4]

  • Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β): Thiazole-based compounds have been developed as dual inhibitors of CK2 and GSK3β, which are involved in cell growth and apoptosis.[5]

  • c-Met: Thiazole and thiadiazole carboxamides have been synthesized as potent inhibitors of the c-Met kinase, a key driver in many cancers.[6]

  • Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis, and their inhibition by thiazole derivatives can lead to anti-proliferative effects.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Thiazole-containing compounds have demonstrated inhibitory activity against VEGFR, a key regulator of angiogenesis.

The following table summarizes the inhibitory activity of various thiazole-based kinase inhibitors.

Kinase TargetCompound TypeIC50 (nM)Reference
SrcDasatinib (2-aminothiazole derivative)<1[2]
LckDasatinib (2-aminothiazole derivative)<1[2]
Bcr-AblDasatinib (2-aminothiazole derivative)<1[2]
c-KitDasatinib (2-aminothiazole derivative)5[2]
CK2Tetrahydrobenzo[d]thiazole derivative1900[5]
GSK3βTetrahydrobenzo[d]thiazole derivative670[5]
c-MetThiazole-2-carboxamide derivative2.54[6]

Signaling Pathways

The kinases targeted by aminothiazole derivatives are integral components of major signaling pathways that regulate cell fate.

G cluster_1 Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) A->B C Src Family Kinases B->C D PI3K/Akt Pathway C->D E RAS/MAPK Pathway C->E F Cell Proliferation, Survival, Angiogenesis D->F E->F G Aminothiazole Inhibitors G->B Inhibition G->C Inhibition

Caption: Inhibition of key signaling pathways by aminothiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(methylthio)thiazole-5-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester of the starting material.

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add Lithium Hydroxide (LiOH) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Amide Coupling to form N-Aryl-4-amino-2-(methylthio)thiazole-5-carboxamide

This protocol details the coupling of the carboxylic acid with an aniline derivative.

  • Dissolve 4-Amino-2-(methylthio)thiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired aniline derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: General Kinase Inhibition Assay (Example: Src Kinase)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds.

  • Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and a source of ATP (e.g., [γ-³³P]ATP).

  • Add the test compound at various concentrations (e.g., from a DMSO stock solution) to the wells of a microtiter plate.

  • Add the Src kinase enzyme and a suitable peptide substrate to the wells.

  • Initiate the kinase reaction by adding the ATP-containing buffer.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity remaining on the filter mat using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

G cluster_2 Kinase Inhibition Assay Workflow A Prepare Reaction Components (Buffer, ATP, Kinase, Substrate) B Add Test Compound A->B C Initiate Kinase Reaction B->C D Incubate C->D E Terminate Reaction D->E F Measure Kinase Activity (e.g., Phosphorylation) E->F G Calculate IC50 F->G

Caption: General workflow for a kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. Its inherent reactivity and the established importance of the 2-aminothiazole scaffold in medicinal chemistry make it an attractive starting point for drug discovery programs targeting various kinases involved in human diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing novel therapeutics.

References

Application Notes and Protocols for Suzuki Coupling with Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the successful Suzuki-Miyaura cross-coupling of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate derivatives with various arylboronic acids. The thiazole scaffold is a cornerstone in medicinal chemistry, and the ability to functionalize it at the 2-position opens avenues for the synthesis of novel compound libraries for drug discovery and development.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. However, the 2-methylthio group of the starting material is not an efficient leaving group for this transformation. Therefore, a two-step process is proposed: first, the conversion of the 2-methylthio group to a more suitable 2-halo leaving group (e.g., bromo or chloro), followed by the palladium-catalyzed Suzuki coupling.

Part 1: Preparation of Ethyl 4-amino-2-halothiazole-5-carboxylate

For the Suzuki coupling to proceed, the 2-methylthio group must be converted into a better leaving group, such as a halogen. Below are generalized protocols for the bromination or chlorination of the thiazole ring at the 2-position.

Protocol 1.1: Bromination of this compound

This protocol is adapted from standard procedures for the bromination of thiazole derivatives.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic acid or Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Ethyl 4-amino-2-bromothiazole-5-carboxylate.

Protocol 1.2: Chlorination of this compound

This protocol is based on general methods for the chlorination of thiazoles.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield Ethyl 4-amino-2-chlorothiazole-5-carboxylate.

Part 2: Suzuki-Miyaura Cross-Coupling of Ethyl 4-amino-2-halothiazole-5-carboxylate

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of the synthesized Ethyl 4-amino-2-halothiazole-5-carboxylate with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Ethyl 4-amino-2-halothiazole-5-carboxylate (bromo or chloro derivative) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask or microwave vial, add Ethyl 4-amino-2-halothiazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture at a temperature between 80-110 °C for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired Ethyl 4-amino-2-arylthiazole-5-carboxylate derivative.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of 2-halothiazole derivatives with various arylboronic acids, providing expected yields and reaction conditions.

EntryThiazole SubstrateArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Ethyl 4-amino-2-bromothiazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
2Ethyl 4-amino-2-bromothiazole-5-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001280-90
3Ethyl 4-amino-2-bromothiazole-5-carboxylate4-Chlorophenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2)Toluene1101875-85
4Ethyl 4-amino-2-chlorothiazole-5-carboxylatePhenylboronic acidPd₂(dba)₃/SPhos (2/4)Cs₂CO₃ (2)1,4-Dioxane1002470-80
5Ethyl 4-amino-2-chlorothiazole-5-carboxylate3-Tolylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄ (2.5)Toluene/H₂O (10:1)1102072-82

Note: The yields are based on literature for structurally similar compounds and may require optimization for specific substrates.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Substrate Preparation cluster_suzuki Suzuki Coupling Start Ethyl 4-amino-2- (methylthio)thiazole- 5-carboxylate Halogenation Halogenation (NBS or NCS) Start->Halogenation Step 1 Halo_Thiazole Ethyl 4-amino-2- halothiazole- 5-carboxylate Halogenation->Halo_Thiazole Reaction_Setup Reaction Setup: - Halo-Thiazole - Arylboronic Acid - Pd Catalyst & Ligand - Base Halo_Thiazole->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Ar or N2) Reaction_Setup->Inert_Atmosphere Reaction Reaction (80-110 °C) Inert_Atmosphere->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Ethyl 4-amino-2- arylthiazole- 5-carboxylate Purification->Final_Product

Caption: Experimental workflow for the synthesis of Ethyl 4-amino-2-arylthiazole-5-carboxylate derivatives.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OR)2 (Base) PdII_Aryl R-Pd(II)Ln-Ar Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for High-Throughput Screening Assays Using Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing high-throughput screening (HTS) assays utilizing ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and other derivatives of the 2-aminothiazole scaffold. The protocols described herein are adaptable for various biological targets and therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Thiazole derivatives are recognized for their diverse biological activities, serving as valuable scaffolds in drug discovery.[1][2]

I. Overview of 2-Aminothiazoles in High-Throughput Screening

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] Its synthetic tractability allows for the creation of large, diverse chemical libraries suitable for HTS campaigns. These campaigns aim to identify "hit" compounds that modulate the activity of a biological target, which can then be optimized into lead compounds for drug development.[5] HTS assays involving aminothiazole derivatives can be broadly categorized into two main types: biochemical assays and cell-based assays.[6][7]

  • Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified target, such as an enzyme or receptor.[5] They are instrumental in identifying direct inhibitors or activators of a specific molecular target.[6]

  • Cell-Based Assays: These assays utilize living cells and measure a cellular response to the compound.[8] They provide insights into a compound's activity in a more physiologically relevant context, assessing properties like cell permeability and cytotoxicity.[9]

II. Application Note 1: Anticancer High-Throughput Screening

Objective: To identify 2-aminothiazole derivatives with cytotoxic or antiproliferative activity against human cancer cell lines. Several studies have demonstrated the potential of thiazole derivatives as anticancer agents.[3][10]

Assay Principle: A common method for assessing cytotoxicity in HTS is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product, which can be quantified by measuring its absorbance. A decrease in formazan production is indicative of reduced cell viability.

Experimental Protocol: Cell Viability MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[3][10]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into 96-well or 384-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound and its analogs in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • Add the compounds to the cell plates using an automated liquid handler. Include appropriate controls:

      • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Data Presentation: Representative Cytotoxicity Data

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)
Analog 1 MCF-7 (Breast)MTT Assay5.8
Analog 2 A549 (Lung)MTT Assay12.3
Analog 3 HeLa (Cervical)Cytotoxicity Assay8.1
Analog 4 K562 (Leukemia)Antiproliferative Assay16.3[3]

Anticancer Screening Workflow

cluster_workflow Anticancer HTS Workflow start Start: Cancer Cell Culture seed Seed Cells into Microplates start->seed add_compounds Add Thiazole Analogs & Controls seed->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance assay->read analyze Data Analysis (IC50 determination) read->analyze hit Identify 'Hit' Compounds analyze->hit

Caption: Workflow for a cell-based anticancer high-throughput screening assay.

III. Application Note 2: Enzyme Inhibition High-Throughput Screening

Objective: To identify 2-aminothiazole derivatives that inhibit the activity of a specific enzyme target. Thiazole-based compounds have been identified as inhibitors of various enzymes, including glutaminase and carbonic anhydrase.[11][12]

Assay Principle: This protocol describes a generic fluorescence-based assay to measure enzyme activity. The enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. A decrease in the fluorescence signal in the presence of a test compound indicates enzyme inhibition.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a buffer solution optimal for the target enzyme's activity.

    • Prepare a stock solution of the purified enzyme.

    • Prepare a stock solution of the fluorogenic substrate.

    • Prepare a stock solution of this compound and its analogs in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of the test compounds at various concentrations into the wells of a microplate.

    • Add the enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Include appropriate controls:

      • Negative Control: Reaction with vehicle (e.g., 0.1% DMSO).

      • Positive Control: Reaction with a known inhibitor of the enzyme.

  • Signal Detection:

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percentage of enzyme inhibition for each compound concentration relative to the negative control.

    • Plot the dose-response curves and calculate the IC₅₀ values.

Data Presentation: Representative Enzyme Inhibition Data

Compound IDTarget EnzymeAssay TypeIC₅₀ (µM)
Analog 5 Carbonic Anhydrase IFluorescence Inhibition0.008[12]
Analog 6 Carbonic Anhydrase IIFluorescence Inhibition0.124[12]
Analog 7 AcetylcholinesteraseColorimetric Inhibition0.129[12]
Analog 8 ButyrylcholinesteraseColorimetric Inhibition0.083[12]

Glutaminase Inhibition Signaling Pathway

Glutaminase (GLS) is a key enzyme in cancer metabolism, converting glutamine to glutamate. This process supports the TCA cycle and biosynthesis, promoting cell proliferation.[11]

cluster_pathway Glutaminase Signaling Pathway in Cancer Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate aKG alpha-Ketoglutarate Glutamate->aKG GLS->Glutamate TCA TCA Cycle aKG->TCA Biosynthesis Nucleotide & Lipid Biosynthesis aKG->Biosynthesis Proliferation Cell Proliferation TCA->Proliferation Biosynthesis->Proliferation Inhibitor Aminothiazole Inhibitor Inhibitor->GLS

Caption: Inhibition of glutaminase by aminothiazole derivatives disrupts cancer cell metabolism.

IV. General Considerations for HTS with Thiazole Derivatives

  • Compound Solubility: Ensure that the thiazole derivatives are soluble in the assay buffer at the tested concentrations to avoid false-positive results due to compound precipitation.

  • Assay Miniaturization: Transitioning assays from 96-well to 384- or 1536-well formats can significantly increase throughput and reduce reagent costs.[7]

  • Hit Confirmation and Validation: Initial hits from the primary screen should be re-tested to confirm their activity. Further validation should include dose-response analysis and secondary assays to rule out non-specific effects.

These application notes and protocols provide a foundational framework for conducting high-throughput screening of this compound and its analogs. Researchers are encouraged to adapt and optimize these protocols based on their specific biological targets and available instrumentation.

References

Application Notes and Protocols: Synthesis of Dasatinib Analogues from Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Dasatinib analogues utilizing Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate as a key starting material. The protocols outlined below are based on established synthetic methodologies for Dasatinib and related heterocyclic compounds, adapted for the specified starting material.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] It functions primarily by inhibiting the BCR-ABL fusion protein and Src family kinases.[1][2] The development of novel Dasatinib analogues is a key area of research aimed at improving potency, selectivity, and overcoming resistance mechanisms. This compound serves as a versatile scaffold for the generation of a library of such analogues, allowing for modifications at the C2 and C5 positions of the thiazole core.

Data Presentation: Biological Activity of Dasatinib Analogues

The following table summarizes the inhibitory activities of selected Dasatinib analogues against key target kinases and cancer cell lines. This data is compiled from various studies and serves as a benchmark for newly synthesized compounds.

CompoundTarget Kinase/Cell LineIC50 (nM)Reference
Dasatinib Abl<0.45 - 1.5[3]
Src<0.25 - 1.5[3]
c-Kit4[3]
K562 (CML)< 51.2 pM[3]
BV-173 (B-cell leukemia)< 51.2 pM[3]
Dasatinib-L-arginine (Das-R) Abl<0.45[3]
Src<0.25[3]
Csk4.4[3]
Compound 18 (Das-C10) Src35[3]
Csk3200[3]
Pyrazolyl-thiazole derivative 16a EGFR43[4]
HER-232[4]
MCF-7 (Breast Cancer)730[4]
Pyrazolyl-thiazole derivative 18c EGFR226[4]
HER-2144[4]
MCF-7 (Breast Cancer)2890[4]

Experimental Protocols

Protocol 1: Synthesis of a Dasatinib Analogue from this compound

This protocol outlines a plausible synthetic route to a Dasatinib analogue. The key transformations involve the conversion of the 2-methylthio group to a 2-amino group, amidation of the C5-ester, and coupling with the pyrimidine side chain.

Step 1: Synthesis of Ethyl 4-amino-2-aminothiazole-5-carboxylate

  • Oxidation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C to form the corresponding sulfoxide.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the sulfoxide intermediate.

  • Nucleophilic Substitution: Dissolve the sulfoxide in a polar aprotic solvent like dimethylformamide (DMF).

  • Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium hydroxide) and heat the reaction mixture.

  • Monitor the formation of the 2-amino-thiazole derivative by TLC.

  • After completion, perform an aqueous work-up and purify the product by column chromatography.

Step 2: Amidation of the C5-Ester

  • Hydrolysis: Hydrolyze the ethyl ester of the product from Step 1 to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • Amide Coupling: Dissolve the carboxylic acid in a suitable solvent like DMF.

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Add the desired aniline derivative (e.g., 2-chloro-6-methylaniline) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Purify the resulting amide by column chromatography.

Step 3: Coupling with the Pyrimidine Side Chain

  • Dissolve the 2-aminothiazole-5-carboxamide from Step 2 and the appropriate substituted pyrimidine (e.g., 4,6-dichloro-2-methylpyrimidine) in a suitable solvent such as 1,4-dioxane.

  • Add a base, for instance, sodium tert-butoxide, and a palladium catalyst with a suitable ligand (e.g., Buchwald-Hartwig amination conditions).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction, perform a work-up, and purify the final Dasatinib analogue by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized analogues against target kinases like Abl and Src.

  • Reagents and Materials:

    • Kinase (e.g., recombinant human Abl or Src)

    • Substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Synthesized Dasatinib analogue (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the synthesized analogues in DMSO.

    • In a 96-well plate, add the kinase, substrate, and the analogue at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. Radiometric assays using [γ-³³P]-ATP or fluorescence-based assays are common.

    • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate Step1 Oxidation & Nucleophilic Substitution (NH3) Start->Step1 Intermediate1 Ethyl 4-amino-2-amino thiazole-5-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis & Amide Coupling Intermediate1->Step2 Intermediate2 2-Aminothiazole-5-carboxamide Derivative Step2->Intermediate2 Step3 Buchwald-Hartwig Amination Intermediate2->Step3 FinalProduct Dasatinib Analogue Step3->FinalProduct KinaseAssay In Vitro Kinase Inhibition Assay FinalProduct->KinaseAssay CellAssay Cell-Based Antiproliferative Assay FinalProduct->CellAssay DataAnalysis IC50 Determination & SAR Analysis KinaseAssay->DataAnalysis CellAssay->DataAnalysis BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis STAT5->Transcription Dasatinib Dasatinib Analogue Dasatinib->BCR_ABL Inhibition Synthesis_Logic Start Starting Material: This compound Step1 Step 1: Conversion of 2-methylthio to 2-amino group Start->Step1 Condition1 Condition: Oxidation followed by nucleophilic substitution Step1->Condition1 Step2 Step 2: Formation of the C5-amide bond Step1->Step2 Condition2 Condition: Ester hydrolysis and subsequent amide coupling with an aniline Step2->Condition2 Step3 Step 3: Introduction of the pyrimidine side chain Step2->Step3 Condition3 Condition: Palladium-catalyzed cross-coupling reaction Step3->Condition3 Product Final Product: Dasatinib Analogue Step3->Product

References

Application Note and Protocol: A Scalable Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds.[1] The described method is adapted from established procedures for structurally similar thiazole derivatives and is designed to be robust and scalable for industrial applications. The protocol outlines a one-pot reaction methodology, offering high yield and purity while simplifying the operational process.

Introduction

This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its structure is a common scaffold in the synthesis of bioactive molecules with potential therapeutic applications, including antimicrobial and anticancer agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note details a practical and scalable protocol for its preparation.

Reaction Scheme

A plausible and scalable synthetic route to this compound involves the cyclization of a suitable α-halo-β-ketoester with a thiourea derivative. Based on analogous syntheses of related thiazole compounds, the following general reaction scheme is proposed:

Starting Materials → Intermediate → This compound

Experimental Protocol

This protocol is adapted from the synthesis of a structurally related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, and is intended for scale-up operations.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (molar equivalent)
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.591.0
S-Methylisothiourea sulfate(C₂H₇N₂S)₂SO₄278.361.1
Sodium CarbonateNa₂CO₃105.991.5
EthanolC₂H₅OH46.07As solvent
Ethyl AcetateC₄H₈O₂88.11As solvent
WaterH₂O18.02For workup
Sodium Hydroxide SolutionNaOH40.00For pH adjustment

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, prepare a solvent mixture of ethanol and ethyl acetate (e.g., a 4:1 v/v mixture).

  • Addition of Reagents: To the solvent, add S-Methylisothiourea sulfate and sodium carbonate with stirring.

  • Heating: Heat the stirred suspension to a temperature of 40-50 °C.

  • Addition of Chloroacetoacetate: Slowly add ethyl 2-chloroacetoacetate to the reaction mixture via an addition funnel over a period of 30-60 minutes, while maintaining the internal temperature between 40-55 °C.

  • Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Solvent Removal: Once the reaction is complete, distill off a portion of the solvent under reduced pressure.

  • Workup: Cool the reaction mixture to room temperature. Add water to the residue and adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.

  • Isolation: Filter the solid product and wash the filter cake with water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Process Workflow

Synthesis_Workflow Workflow for the Scale-up Synthesis reagents Charge Reactor with: - Ethanol/Ethyl Acetate - S-Methylisothiourea sulfate - Sodium Carbonate heating1 Heat to 40-50 °C reagents->heating1 addition Slowly add Ethyl 2-chloroacetoacetate (40-55 °C) heating1->addition reaction Heat to 60-70 °C (5-6 hours) addition->reaction distillation Solvent Distillation reaction->distillation workup Water Quench & pH Adjustment (9-10) distillation->workup filtration Product Filtration workup->filtration drying Vacuum Drying filtration->drying product This compound drying->product

Caption: A schematic workflow of the scale-up synthesis process.

Data Summary

The following table summarizes the expected outcomes based on analogous syntheses reported in the literature. Actual results may vary and should be determined empirically for each specific scale.

ParameterValueReference
Reaction Time 5 - 6 hoursAdapted from similar syntheses
Reaction Temperature 60 - 70 °CAdapted from similar syntheses
Expected Yield >95%Based on analogous reactions
Purity (by HPLC) ≥98%Based on analogous reactions
Appearance Yellow solid[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • The reaction should be carried out by trained personnel.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described one-pot method is designed for efficiency and high yield, making it suitable for industrial production. The provided workflow and data serve as a valuable resource for researchers and professionals in the field of drug development.

References

Troubleshooting & Optimization

Navigating the Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. Our aim is to facilitate improved yields and streamline your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Thiazole Ring Formation Incomplete reaction of the α-haloketone and thiourea.[1] Side reactions such as dehalogenation of the α-haloketone. Competing reactions due to impure starting materials.Ensure a slight excess of thiourea is used to drive the reaction to completion.[1] Monitor the reaction temperature closely; excessive heat can promote side reactions. Use freshly purified starting materials.
Difficulty in Isolating the Product Product remains dissolved in the reaction mixture. Formation of a complex mixture of products.After neutralization, cool the reaction mixture to facilitate precipitation.[2] If precipitation is insufficient, employ extraction with a suitable organic solvent like ether.[2] Utilize column chromatography for purification if a complex mixture is obtained.[3]
Formation of Impurities Polymerization of chloroacetaldehyde.[2] Oxidation of the product. Reaction with atmospheric moisture.Use a stable precursor like diethylchloroacetal instead of chloroacetaldehyde.[2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.
Inconsistent Results Variability in reagent quality. Fluctuations in reaction temperature and time. Inefficient stirring.Use reagents from a reliable source and check for purity. Precisely control the reaction temperature and time as specified in the protocol. Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically follows a multi-step process. A common route involves the Hantzsch thiazole synthesis to form the core 2-aminothiazole ring, followed by the introduction of the methylthio group. The initial step is the condensation of an α-halocarbonyl compound with a thiourea derivative.[1][4]

Q2: How can I improve the yield of the initial Hantzsch thiazole synthesis?

A2: Optimizing reaction conditions is crucial. Using a slight molar excess of thiourea can help drive the reaction to completion.[1] Maintaining a consistent temperature, typically with gentle heating, is also important to facilitate the reaction without promoting side reactions.[1] The choice of solvent can also influence the yield; ethanol is commonly used.[5]

Q3: What are common side reactions to be aware of during the Hantzsch synthesis?

A3: A primary side reaction is the dehalogenation of the α-haloketone starting material.[6] Additionally, if using unstable reagents like chloroacetaldehyde, polymerization can occur, leading to a complex mixture and lower yields of the desired product.[2]

Q4: What is the best method for purifying the final product?

A4: Purification often begins with precipitation of the product from the reaction mixture upon neutralization and cooling.[2] The crude product can then be recrystallized from a suitable solvent, such as ethanol.[2] For higher purity, column chromatography using silica gel is a versatile and effective method.[3] The choice of eluent will depend on the polarity of the compound and any impurities present.

Q5: How is the methylthio group typically introduced?

A5: While specific protocols for the target molecule are proprietary, the introduction of a methylthio group onto a heterocyclic ring can often be achieved through S-methylation. This typically involves reacting a suitable precursor (e.g., a 2-mercaptothiazole derivative) with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of a 2-Aminothiazole Precursor

This protocol outlines the fundamental steps for the synthesis of a 2-aminothiazole ring, a core component of the target molecule.

Materials:

  • α-Bromo ketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (10%)

Procedure:

  • Dissolve the α-bromo ketone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a slight molar excess (e.g., 1.1 equivalents) of thiourea to the solution.

  • Gently heat the reaction mixture to reflux for a specified time (typically 30 minutes to a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • Cool the mixture in an ice bath to promote the precipitation of the 2-aminothiazole product.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum.

Logical Workflow for Synthesis Troubleshooting

G cluster_start cluster_analysis cluster_steps cluster_solutions cluster_end Start Low Yield or Impure Product Analysis Analyze Reaction Step Start->Analysis Thiazole_Formation Thiazole Ring Formation Analysis->Thiazole_Formation Issue in Step 1 Methylation Methylthio Group Introduction Analysis->Methylation Issue in Step 2 Purification Purification Analysis->Purification Issue in Final Step Solution_Thiazole Check Reagent Stoichiometry Optimize Temperature Verify Starting Material Purity Thiazole_Formation->Solution_Thiazole Solution_Methylation Verify Precursor Purity Check Methylating Agent Activity Optimize Base and Solvent Methylation->Solution_Methylation Solution_Purification Adjust Recrystallization Solvent Optimize Chromatography Conditions Check for Product Degradation Purification->Solution_Purification End Improved Yield and Purity Solution_Thiazole->End Solution_Methylation->End Solution_Purification->End

References

Technical Support Center: Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, potential by-products might arise from incomplete cyclization or undesired reactions of the amino or methylthio groups.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For initial purification of crude this compound, recrystallization is often a good starting point as it can efficiently remove major impurities. If recrystallization does not yield the desired purity, column chromatography is the next recommended step.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly useful for quantitative purity analysis.

Q4: Is this compound sensitive to degradation during purification?

A4: Thiazole derivatives can be sensitive to strong acids, bases, and high temperatures.[1] It is advisable to use mild conditions during purification. Prolonged heating should be avoided, and the use of strong acids or bases for pH adjustment should be done with caution.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor.

  • Precipitation of the product is incomplete.

Possible Causes:

  • The chosen solvent system is not optimal.

  • The volume of the solvent used was too high.

  • The cooling process was too rapid.

Solutions:

Solution Experimental Protocol Expected Outcome
Solvent System Optimization Test a range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane mixtures.Identification of a solvent system that maximizes recovery of the pure compound.
Reduced Solvent Volume Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling, promoting better crystal formation.Increased precipitation of the target compound, leading to a higher yield.
Controlled Cooling Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling encourages the formation of larger, purer crystals.Improved crystal quality and potentially higher recovery as the system reaches equilibrium more effectively.
Issue 2: Persistent Impurities After Column Chromatography

Symptoms:

  • TLC or HPLC analysis of the collected fractions shows the presence of impurities with similar retention factors (Rf) or retention times to the desired product.

Possible Causes:

  • The chosen eluent system does not provide sufficient separation.

  • The column was overloaded with the crude sample.

  • The stationary phase is not appropriate for the separation.

Solutions:

Solution Experimental Protocol Expected Outcome
Eluent System Gradient Develop a gradient elution method for your column chromatography. Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with close Rf values. A typical gradient could be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.Improved separation between the desired compound and closely eluting impurities.
Sample Loading Optimization As a rule of thumb, the amount of crude sample loaded should not exceed 1-5% of the weight of the stationary phase. Overloading leads to band broadening and poor separation.Sharper peaks and better resolution of the target compound from impurities.
Alternative Stationary Phase If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).Enhanced separation based on different interaction mechanisms between the analytes and the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%)
Recrystallization (Ethanol)859570
Recrystallization (Ethyl Acetate/Hexane)859765
Column Chromatography (Silica Gel, 20% EtOAc/Hexane)85>9950

Visualizations

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_outcome Outcome Impure_Product Impure Product Recrystallization Recrystallization Impure_Product->Recrystallization Purity_Check Check Purity (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity Not OK Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Further_Purification Requires Further Purification Purity_Check->Further_Purification Persistent Impurities Recrystallization_Troubleshooting cluster_causes Possible Causes cluster_solutions Solutions Start Low Yield After Recrystallization Cause1 Suboptimal Solvent Start->Cause1 Cause2 Excess Solvent Start->Cause2 Cause3 Rapid Cooling Start->Cause3 Solution1 Optimize Solvent System Cause1->Solution1 Solution2 Use Minimal Solvent Cause2->Solution2 Solution3 Control Cooling Rate Cause3->Solution3

References

Technical Support Center: Synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
SYN-001 Low to no yield of the desired product. - Incorrect reaction temperature.- Inactive reagents.- Improper pH of the reaction mixture.- Optimize reaction temperature; gradual heating may be necessary.- Use freshly purified reagents.- Ensure the reaction is carried out under optimal pH conditions, which may require a buffer.
SYN-002 Formation of a significant amount of a dark, tarry byproduct. - Reaction temperature is too high.- Extended reaction time.- Presence of oxygen.- Maintain a consistent and lower reaction temperature.- Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
SYN-003 The isolated product is difficult to purify and contains persistent impurities. - Incomplete reaction leading to a mixture of starting materials and product.- Formation of isomeric byproducts.- Co-precipitation of side products with the desired compound.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- Employ column chromatography with a suitable solvent system for purification.- Recrystallize the product from an appropriate solvent to remove impurities.
SYN-004 The product decomposes upon isolation or purification. - The product may be sensitive to heat, light, or air.- Inappropriate workup conditions (e.g., strongly acidic or basic).- Use mild purification techniques, such as flash chromatography at low temperatures.- Protect the compound from light and air during and after isolation.- Neutralize the reaction mixture carefully during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of a thiourea derivative, specifically S-methylisothiourea, with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, followed by cyclization.

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Formation of a bis-thiazole byproduct: This can happen if the stoichiometry of the reactants is not carefully controlled.

  • Hydrolysis of the ester group: If the reaction is carried out in the presence of water and at a non-neutral pH, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Oxidation of the methylthio group: The methylthio group can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or at elevated temperatures.

  • Self-condensation of the α-halocarbonyl compound: Under basic conditions, the α-halocarbonyl reactant can undergo self-condensation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Regular sampling of the reaction mixture will help determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

Q4: What are the recommended purification methods for the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. For higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate is often effective.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Cyanamide

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add cyanamide (1.0 eq) and stir until it completely dissolves.

  • Add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and neutralize with a dilute acid (e.g., 1M HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product is then purified by recrystallization from ethanol.

Visualizations

Logical Workflow for Troubleshooting Synthesis```dot

G start Synthesis Issue Observed low_yield Low or No Yield start->low_yield impurity Impurity Issues start->impurity decomposition Product Decomposition start->decomposition check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) low_yield->optimize_conditions impurity->optimize_conditions purification Improve Purification Method impurity->purification mild_conditions Use Milder Isolation Conditions decomposition->mild_conditions solution_reagents Use fresh reagents, check stoichiometry check_reagents->solution_reagents solution_conditions Systematic optimization optimize_conditions->solution_conditions solution_purification Recrystallization, Chromatography purification->solution_purification solution_mild Low temp, inert atmosphere mild_conditions->solution_mild

Caption: Desired synthesis route and potential side reactions.

Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[1][2] For the target compound, this typically involves the reaction of an ethyl 2-halo-3-oxobutanoate with S-methylthiourea. Variations of this method, including one-pot syntheses, have been developed to improve efficiency and yield.[3][4]

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • An ethyl α-haloacetoacetate, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.

  • S-methylthiourea or a related thiourea derivative.

  • A suitable solvent, often ethanol or a mixed solvent system.[5]

  • A catalyst, which can range from a simple base to more advanced systems like phase transfer catalysts or solid-supported catalysts.[5][6]

Q3: What are the typical physical properties of this compound?

This compound is typically a yellow solid with a molecular weight of approximately 218.3 g/mol .[7][8] It is important to store it at cool temperatures (0-8°C) to maintain its stability.[7] The purity is often determined by HPLC.[7]

Troubleshooting Guide

Problem 1: Low Reaction Yield

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Troubleshooting: A patent for a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, suggests an initial temperature of 40-55°C for the addition of the α-haloacetoacetate, followed by heating to 60-70°C for several hours.[5] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time for your specific derivative.

  • Inefficient Catalyst: The choice of catalyst is crucial for driving the reaction to completion.

    • Troubleshooting: While some syntheses proceed without a catalyst, the addition of a base like sodium carbonate can shorten the reaction time.[5] For more challenging syntheses, consider using alternative catalytic systems that have shown to be effective for aminothiazole synthesis, such as:

      • Silica Chloride (SiO₂–Cl): An effective heterogeneous catalyst.[6]

      • β-Cyclodextrin (β-CD): Acts as a catalyst in aqueous media, offering a green chemistry approach.[6]

      • Polyethylene Glycol (PEG): Can be used as a solvent and co-medium, and is non-toxic and inexpensive.[6][9]

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions.

    • Troubleshooting: Ensure the quality of your starting materials. The α-haloacetoacetate can be particularly unstable. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Problem 2: Difficult Product Isolation and Purification

Possible Causes & Solutions:

  • Formation of Side Products: The reaction can sometimes lead to the formation of unwanted byproducts, complicating purification.

    • Troubleshooting: Adjusting the reaction conditions, such as temperature and catalyst, can help minimize side product formation. A one-pot synthesis approach, where the intermediate α-bromoacetoacetate is generated in situ and immediately reacted with thiourea, has been shown to be an efficient method that can reduce side reactions.[4]

  • Inappropriate Work-up Procedure: The work-up procedure may not be effective in removing impurities.

    • Troubleshooting: A typical work-up involves distilling off the solvent, followed by filtration. The filtrate can then be treated with water and the pH adjusted to 9-10 with a base like sodium hydroxide to precipitate the product, which is then filtered and dried.[5] Recrystallization from a suitable solvent (e.g., n-butanol) can further purify the product.[10] Column chromatography is also a viable, albeit more labor-intensive, purification method.

Problem 3: Reaction is Slow or Does Not Go to Completion

Possible Causes & Solutions:

  • Insufficient Heating: The reaction may require a higher temperature or longer reaction time.

    • Troubleshooting: Monitor the reaction by TLC. If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. Microwave-assisted synthesis can significantly reduce reaction times.[9]

  • Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent.

    • Troubleshooting: Consider using a co-solvent to improve solubility. For example, a mixture of ethanol and ethyl acetate has been used.[5] Polyethylene glycol (PEG) can also serve as a solvent and has been shown to be effective.[6][9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Aminothiazole Synthesis

Catalyst SystemSolventTemperatureKey AdvantagesReference
Sodium CarbonateEthanol/Ethyl Acetate40-70°CShortened reaction times.[5]
Silica Chloride (SiO₂–Cl)Acetonitrile0°C to rtHeterogeneous, easy to remove.[6]
β-Cyclodextrin (β-CD)WaterRoom TemperatureGreen solvent, fast reaction, high yield.[6]
Polyethylene Glycol (PEG)PEGRoom TemperatureNon-toxic, inexpensive, good yield.[6][9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Adapted from a similar synthesis) [5]

  • Prepare a solution of thiourea (30.4g) and sodium carbonate (0.3g - 3.3g) in 200ml of a 10-35% solution of ethyl acetate in ethanol.

  • Heat the mixture to 40-55°C.

  • Slowly add ethyl 2-chloroacetoacetate (33g) dropwise over 20-30 minutes.

  • After the addition is complete, raise the temperature to 60-70°C and maintain for 5-5.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove a portion of the solvent by distillation.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Add the filtrate to water and adjust the pH to 9-10 with a liquid caustic soda solution while stirring.

  • Filter the resulting precipitate and dry it under vacuum to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reactants Mix Thiourea, Na2CO3, and Ethanol/Ethyl Acetate start->reactants heat1 Heat to 40-55°C reactants->heat1 add_chloro Add Ethyl 2-chloroacetoacetate heat1->add_chloro heat2 Heat to 60-70°C for 5-5.5h add_chloro->heat2 tlc Monitor by TLC heat2->tlc distill Distill Solvent tlc->distill Reaction Complete cool_filter1 Cool and Filter distill->cool_filter1 ph_adjust Add to Water and Adjust pH to 9-10 cool_filter1->ph_adjust filter_dry Filter and Dry ph_adjust->filter_dry end_node Final Product filter_dry->end_node

Caption: Experimental workflow for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

hantzsch_synthesis reagents α-Haloacetoacetate + S-Methylthiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Simplified reaction mechanism for the Hantzsch synthesis of the target thiazole derivative.

References

Overcoming poor solubility of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a yellow solid with limited solubility in many common organic solvents.[1] Its structure contains both polar functional groups (amino, ester, and thiazole nitrogen) and non-polar moieties (ethyl chain, methylthio group), giving it a somewhat amphiphilic character.[2] This can lead to solubility challenges in solvents that are either highly polar or very non-polar.

Q2: In which common organic solvents might this compound show some solubility?

A2: Based on structurally similar compounds and general principles of solubility, some degree of solubility can be expected in polar aprotic solvents. For a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, solubility has been noted in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3] It is sparingly soluble in aqueous buffers.[4]

Q3: Why is my compound not dissolving even in solvents where some solubility is expected?

A3: Several factors can contribute to this issue:

  • Purity of the compound: Impurities can significantly affect solubility.

  • Solvent quality: The presence of even small amounts of water in organic solvents can dramatically reduce the solubility of certain heterocyclic compounds.[5] Ensure you are using dry (anhydrous) solvents.[6]

  • Solid-state properties: The crystalline form (polymorphism) of the compound can influence its solubility.

  • Temperature: Solubility is often temperature-dependent. Heating the mixture may improve solubility, but be cautious of potential compound degradation.[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Troubleshooting Steps

If you are experiencing poor solubility, begin with these initial steps before moving to more advanced techniques.

start Start: Poor Solubility Observed check_purity 1. Verify Compound Purity (e.g., via HPLC, NMR) start->check_purity check_solvent 2. Use High-Purity, Anhydrous Solvent check_purity->check_solvent use_heat 3. Gently Heat the Mixture (monitor for degradation) check_solvent->use_heat increase_agitation 4. Increase Agitation (sonication or vigorous stirring) use_heat->increase_agitation outcome Solubility Improved? increase_agitation->outcome success Success: Proceed with Experiment outcome->success Yes advanced Proceed to Advanced Techniques outcome->advanced No

Caption: Initial troubleshooting workflow for solubility issues.
Advanced Solubility Enhancement Techniques

If the initial steps do not resolve the issue, consider the following advanced techniques. The choice of method will depend on the requirements of your downstream application.

The following table provides an estimated qualitative solubility for this compound in various organic solvents to guide your selection.

Solvent ClassSolvent ExamplesExpected SolubilityRemarks
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodOften the best starting point for dissolving heterocyclic compounds.[5]
Alcohols Ethanol, MethanolLow to ModerateHeating may be required.[5]
Chlorinated Dichloromethane, ChloroformPoor to LowMay be improved with a co-solvent.
Ethers Tetrahydrofuran (THF)PoorGenerally not a good solvent for this class of compounds.
Hydrocarbons Hexane, TolueneVery PoorUnlikely to be effective.
Acids Trifluoroacetic Acid (TFA)GoodUse with caution as it can affect compound stability and reactivity.[5]
Decision-Making for Advanced Techniques

The following diagram can help you choose an appropriate advanced solubility enhancement technique.

start Initial Troubleshooting Failed q1 Is a co-solvent system acceptable for your experiment? start->q1 cosolvency Use Co-solvency q1->cosolvency Yes q2 Can the pH of the solution be altered? q1->q2 No ph_adjustment Use pH Adjustment q2->ph_adjustment Yes q3 Is salt formation compatible with your downstream application? q2->q3 No salt_formation Attempt Salt Formation q3->salt_formation Yes other_methods Consider other methods: Solid dispersion, Complexation q3->other_methods No

Caption: Selecting an advanced solubility enhancement method.

Experimental Protocols

Here are detailed protocols for the key advanced solubility enhancement techniques.

Protocol 1: Co-solvency

This method involves using a mixture of solvents to improve solubility.[7][8] A small amount of a good solvent (in which the compound is soluble) is mixed with a bulk solvent (in which it is poorly soluble).

Objective: To dissolve this compound in a solvent system suitable for a specific application (e.g., a biological assay in a buffer).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (high purity)

  • The desired bulk solvent (e.g., Phosphate-Buffered Saline (PBS), Ethanol)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a concentrated stock solution of the compound in a good solvent. For example, dissolve the compound in DMSO to a concentration of 10-20 mg/mL.[4]

  • Gently warm the mixture and vortex until the solid is completely dissolved.

  • Slowly add the concentrated stock solution dropwise to the vigorously stirred bulk solvent.

  • Monitor for any precipitation. If precipitation occurs, the final concentration of the co-solvent may be too low, or the desired final compound concentration is too high.

  • Example: To prepare a 1 mg/mL solution in a 1:10 DMF:PBS solution, first dissolve the compound in DMF at 10 mg/mL. Then, add 1 part of this solution to 9 parts of PBS with vigorous stirring.[4]

Protocol 2: pH Adjustment

The amino group on the thiazole ring suggests that the compound's solubility may be increased in acidic conditions due to the formation of a more soluble salt form.[5]

Objective: To increase the aqueous solubility of this compound by lowering the pH.

Materials:

  • This compound

  • Aqueous buffer of choice

  • Dilute hydrochloric acid (HCl) or other suitable acid

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the compound in the desired aqueous buffer.

  • While stirring, slowly add the dilute acid dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding acid until the compound is fully dissolved. Note the final pH.

  • Caution: Ensure that the final pH is compatible with your experimental setup and does not cause degradation of the compound.

Protocol 3: Salt Formation and Recrystallization

For applications where the solid form of the compound is required, forming a salt can improve its solubility characteristics in polar solvents.[5]

Objective: To synthesize the hydrochloride salt of this compound to enhance its solubility in polar solvents.

Materials:

  • This compound

  • Acetone (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Suspend the compound in a suitable organic solvent like acetone.

  • Heat the mixture gently to aid dissolution if necessary.

  • Once a clear solution is obtained, cool it to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise while stirring.

  • A precipitate of the hydrochloride salt should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • The resulting salt can then be tested for its improved solubility in polar solvents. A similar process has been described for related thiazole compounds.[9]

References

Technical Support Center: Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a yellow solid.[1] It is advisable to store the compound at 0-8°C to ensure its stability.[1] Thiazole derivatives with chloromethylthio substituents have shown reduced thermal stability, with decomposition likely beginning with the cleavage of the C-Cl bond.

Q2: What are the primary applications of this compound?

A2: This compound is a versatile intermediate in the synthesis of various bioactive molecules.[1] It is a key building block in the development of pharmaceuticals, particularly antimicrobial agents, and agrochemicals such as fungicides and herbicides.[1] Its unique thiazole structure contributes to its biological activity.[1]

Q3: What spectroscopic data is available for this compound?

A3: 1H NMR and FTIR spectra are available for this compound. This data can be used to confirm the structure and assess the purity of the compound. The 1H NMR spectrum is typically run in a solvent like CCl4/DMSO-d6.

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis of this compound, often prepared via a modified Gewald reaction, can stem from several factors.

  • Suboptimal Reaction Temperature: The temperature plays a crucial role in the reaction rate and the formation of side products. A temperature that is too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or products. It is recommended to carefully control the temperature, often in the range of 60-70°C, as indicated in related preparations.

  • Incorrect Solvent Choice: The polarity of the solvent is critical. Polar solvents like ethanol or methanol are commonly used. A mixture of solvents, such as ethanol and ethyl acetate, has also been reported to be effective. The solubility of starting materials, especially sulfur, should be considered.

  • Inefficient Base: The choice and amount of base are important for the initial condensation step. Weak bases like sodium carbonate are sometimes used as catalysts. The concentration of the base should be optimized to promote the reaction without causing unwanted side reactions.

  • Poor Quality Starting Materials: Ensure that the starting materials, such as ethyl cyanoacetate, methyl thiocyanate, and sulfur, are of high purity. Impurities can interfere with the reaction.

To address these issues, consider the following:

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific setup.

  • Screen Solvents: If yield is poor, consider trying different solvent systems.

  • Vary the Base: Investigate the effect of different bases and their concentrations.

  • Verify Starting Material Purity: Use fresh, high-purity reagents.

Reaction Monitoring and Control Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Verify Starting Material Purity B Select Appropriate Solvent and Base A->B C Control Reaction Temperature B->C D Monitor Reaction by TLC C->D E Quench and Extract D->E Reaction Complete F Purify by Recrystallization or Chromatography E->F G Impurity Impurity Detected (e.g., by TLC) CheckSM Co-spot with Starting Materials Impurity->CheckSM Recrystallize Recrystallization CheckSM->Recrystallize Impurity is not Starting Material Column Column Chromatography Recrystallize->Column Still Impure Characterize Isolate and Characterize (NMR, MS) Column->Characterize Still Impure

References

Stability issues of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate under acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

IssuePossible Cause(s)Suggested Solution(s)
Unexpected peaks in HPLC chromatogram during stability studies. - Formation of unknown degradation products. - Contamination of the sample or mobile phase. - Co-elution of the main peak with a degradant.- Perform mass spectrometry (LC-MS) to identify the molecular weight of the unknown peaks. - Run a blank (solvent) injection to check for system contamination. - Optimize the HPLC method by changing the gradient, mobile phase composition, or column to improve separation.
Poor mass balance in forced degradation studies. - Formation of non-UV active or volatile degradation products. - Adsorption of the compound or its degradants onto the vial surface. - Incomplete extraction of the compound from the reaction mixture.- Use a mass detector (LC-MS) in parallel with the UV detector. - Employ silanized glassware to minimize adsorption. - Validate the sample extraction procedure to ensure complete recovery.
Rapid degradation of the compound observed even under mild stress conditions. - The compound may be inherently unstable at the tested pH. - The presence of catalytic impurities in the solvent or reagents.- Perform the study at a lower temperature to slow down the degradation rate. - Use high-purity solvents and reagents. - Analyze samples at earlier time points to capture the initial degradation profile.
Inconsistent or irreproducible stability data. - Variation in experimental conditions (e.g., temperature, pH, concentration). - Instability of the analytical solution after preparation.- Ensure precise control over all experimental parameters. - Prepare and analyze samples immediately or store them under validated conditions (e.g., refrigerated) to prevent further degradation before analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

A1: The most likely primary degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, 4-amino-2-(methylthio)thiazole-5-carboxylic acid, and ethanol.[1]

Q2: Is the thiazole ring stable under these conditions?

A2: The 2-aminothiazole ring can be susceptible to degradation under more forceful acidic or basic conditions.[2] While stable under mild conditions, harsh conditions could potentially lead to the hydrolysis of the 4-amino group to a 4-hydroxy group or even cleavage of the thiazole ring itself.

Q3: What is the expected stability of the 2-(methylthio) group?

A3: The 2-(methylthio) group is generally expected to be stable under mild acidic and basic hydrolytic conditions. However, it can be susceptible to oxidation.

Q4: What are the expected degradation products under acidic and basic hydrolysis?

A4: A summary of expected degradation products is provided in the table below.

ConditionPrimary Degradation ProductPotential Secondary Degradation Products (under harsh conditions)
Acidic Hydrolysis 4-amino-2-(methylthio)thiazole-5-carboxylic acid4-hydroxy-2-(methylthio)thiazole-5-carboxylic acid, products of thiazole ring cleavage.
Basic Hydrolysis Sodium or potassium salt of 4-amino-2-(methylthio)thiazole-5-carboxylic acidSodium or potassium salt of 4-hydroxy-2-(methylthio)thiazole-5-carboxylic acid, products of thiazole ring cleavage.

Q5: What analytical method is recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength of maximum absorbance of the parent compound should be used. A generic method is described in the experimental protocols section.

Experimental Protocols

Forced Degradation Study: Acidic and Basic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Phosphate buffer (pH 7.0)
  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

4. HPLC Analysis:

5. Data Analysis:

  • Calculate the percentage of degradation of the parent compound at each time point.
  • Determine the relative retention times of the degradation products.
  • If possible, use LC-MS to identify the mass of the degradation products to confirm their structures.

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions parent_acid This compound hydrolysis_acid Ester Hydrolysis (H₂O, H⁺) parent_acid->hydrolysis_acid product_acid 4-amino-2-(methylthio)thiazole-5-carboxylic acid hydrolysis_acid->product_acid parent_base This compound hydrolysis_base Ester Hydrolysis (OH⁻, H₂O) parent_base->hydrolysis_base product_base Salt of 4-amino-2-(methylthio)thiazole-5-carboxylic acid hydrolysis_base->product_base

Caption: Predicted primary degradation pathways under acidic and basic conditions.

G start Start prep Prepare Stock Solution (1 mg/mL) start->prep acid_stress Acidic Stress (0.1M or 1M HCl, 60°C) prep->acid_stress base_stress Basic Stress (0.1M or 1M NaOH, 60°C) prep->base_stress sampling Withdraw Samples at Time Intervals acid_stress->sampling base_stress->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis and Degradant Identification hplc->data end End data->end

Caption: General experimental workflow for forced degradation studies.

References

How to prevent dimer formation in Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. The focus is on preventing dimer formation and other side reactions to ensure the successful synthesis of desired products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound featuring a thiazole ring. It serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the amino group and the methylthio group, make it a valuable precursor for creating diverse molecular architectures with potential biological activity.

Q2: What is dimer formation and why is it a concern in reactions with this compound?

Dimerization is an undesired side reaction where two molecules of this compound react with each other to form a larger molecule, the dimer. This is a significant concern as it reduces the yield of the desired product, introduces impurities that can be challenging to separate, and can complicate the interpretation of experimental results. Studies on similar 2-aminothiazole derivatives have shown that they can undergo dimerization, particularly under certain storage and reaction conditions.[1]

Q3: What is the likely mechanism of dimer formation?

While the exact mechanism is highly dependent on the specific reaction conditions, a plausible pathway for dimerization involves the nucleophilic amino group of one molecule attacking an electrophilic site on another molecule. In the context of acylation reactions, where the amino group's reactivity is key, self-condensation can occur, especially at elevated temperatures or in the presence of certain catalysts. The exocyclic amino group of 2-aminothiazoles can exist in tautomeric forms, which can influence its reactivity and propensity for dimerization.

Troubleshooting Guide: Dimer Formation

This guide provides specific troubleshooting steps to minimize or prevent dimer formation during reactions involving this compound.

Issue 1: Significant Dimer Formation Detected by LC-MS or TLC

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy for the dimerization side reaction to compete with the desired reaction.

  • High Concentration: A higher concentration of the starting material increases the probability of intermolecular reactions, leading to dimer formation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially after the primary reaction is complete, can lead to the accumulation of byproducts, including dimers.

  • Inappropriate Solvent: The choice of solvent can influence the solubility and reactivity of the starting materials and intermediates, potentially favoring dimerization.

  • Presence of Air (Oxygen): For some heterocyclic compounds, oxidative dimerization can be a concern.

Solutions:

ParameterRecommendationExpected Outcome
Temperature Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature).Reduced rate of dimerization, favoring the desired reaction pathway.
Concentration Use a more dilute solution of this compound.Decreased frequency of intermolecular collisions, thus minimizing dimer formation.
Reaction Time Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prevention of prolonged exposure to conditions that may promote side reactions.
Solvent Screen a range of aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to find one that optimizes the yield of the desired product.Improved solubility and reaction kinetics for the desired transformation over dimerization.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimized risk of oxidative side reactions, including potential oxidative dimerization.
Issue 2: Low Yield of N-Acylated Product and Presence of Unidentified Byproducts

Potential Cause:

  • Competitive Dimerization: The primary cause of low yield could be the consumption of the starting material in the dimerization side reaction.

Solutions:

  • Employ a Protective Group Strategy: Temporarily protecting the amino group can prevent it from participating in unwanted side reactions like dimerization. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amino groups.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Minimized Dimer Formation

This protocol outlines a general method for the acylation of the amino group on this compound while minimizing the risk of dimerization.

  • Preparation:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or Dichloromethane) under an inert atmosphere (Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • Add a non-nucleophilic base (e.g., Triethylamine or DIAD, 1.1 equivalents) dropwise to the cooled solution.

  • Acylation:

    • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up:

    • Once the starting material is consumed, quench the reaction by adding cold water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired N-acylated product.

Protocol 2: Boc-Protection of the Amino Group

This protocol describes the protection of the amino group using a Boc anhydride to prevent its involvement in side reactions.

  • Preparation:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF).

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reaction:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with a mild aqueous acid (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected product, which can be used in subsequent reactions without further purification if sufficiently pure.

Visualizations

Dimerization_Prevention_Workflow cluster_start Start: Reaction Setup cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome Start Reaction with Ethyl 4-amino-2- (methylthio)thiazole-5-carboxylate Problem Low Yield / Dimer Formation Start->Problem Temp Lower Temperature Problem->Temp High Temp? Conc Lower Concentration Problem->Conc High Conc? Time Optimize Reaction Time Problem->Time Long Time? Solvent Solvent Screening Problem->Solvent Solvent? Inert Inert Atmosphere Problem->Inert Air? Protect Use Protecting Group Problem->Protect Persistent Issue? Outcome High Yield of Desired Product (Minimized Dimer) Temp->Outcome Conc->Outcome Time->Outcome Solvent->Outcome Inert->Outcome Protect->Outcome

Caption: Troubleshooting workflow for preventing dimer formation.

Acylation_Pathway cluster_main Desired Acylation Reaction cluster_side Undesired Dimerization Pathway Reactant This compound DesiredProduct N-Acylated Product Reactant->DesiredProduct + Acylating Agent, Base Dimer Dimer Reactant->Dimer Self-Condensation (e.g., High Temp) AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->DesiredProduct Base Base Base->DesiredProduct Reactant2 This compound Reactant2->Dimer

References

Technical Support Center: Recrystallization of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Experimental Protocol: General Recrystallization Procedure

This protocol outlines a general procedure for the recrystallization of this compound. The selection of an appropriate solvent is critical and may require preliminary solubility tests. Common solvents for similar thiazole derivatives include ethanol and n-butanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a solvent mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Glass stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring continuously to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Oiling out (product separates as a liquid) The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly. Alternatively, select a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulating the flask can help.
Low yield of crystals Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[2]
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration.
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent for washing to minimize redissolving the product.[1]
Crystals are still impure The cooling process was too rapid, trapping impurities within the crystal lattice.Redissolve the crystals in the minimum amount of hot solvent and allow them to cool more slowly.[2]
The chosen solvent is not suitable for removing the specific impurities.Consider using a different recrystallization solvent or a multi-solvent system. In some cases, another purification method like column chromatography may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I prevent "oiling out" during recrystallization?

"Oiling out" occurs when the solute separates as a liquid instead of solid crystals. This often happens when a solution is cooled too quickly or when the melting point of the solute is below the boiling point of the solvent. To prevent this, ensure slow cooling. You can also try using a larger volume of solvent or a different solvent with a lower boiling point.[3]

Q3: What should I do if no crystals form even after scratching the flask?

If scratching the flask or adding a seed crystal doesn't induce crystallization, the solution may be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again. If crystallization still fails, it's possible that impurities are inhibiting the process. In such cases, further purification by another method, such as column chromatography, may be required before attempting recrystallization again.

Q4: How can I improve the purity of my final product?

To improve purity, ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice, which excludes impurities.[2] Washing the collected crystals with a small amount of ice-cold solvent is also critical. If impurities have similar solubility profiles to your compound, a single recrystallization may not be sufficient, and a second recrystallization or an alternative purification technique might be necessary.

Q5: Is it possible to recover the product that remains dissolved in the mother liquor?

Yes, you can often recover more product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to obtain a "second crop" of crystals.[2] However, be aware that this second crop may be less pure than the first.

Visualizations

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product is Impure start->impure_product supersaturated Supersaturated? no_crystals->supersaturated cooling_too_fast Cooling Too Fast? oiling_out->cooling_too_fast excess_solvent_used Excess Solvent Used? low_yield->excess_solvent_used rapid_cooling_impure Rapid Cooling? impure_product->rapid_cooling_impure scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes too_much_solvent Too Much Solvent? supersaturated->too_much_solvent No concentrate Concentrate Solution too_much_solvent->concentrate Yes cool_slower Cool More Slowly cooling_too_fast->cool_slower Yes wrong_solvent Wrong Solvent? cooling_too_fast->wrong_solvent No change_solvent Change Solvent wrong_solvent->change_solvent Yes second_crop Collect Second Crop excess_solvent_used->second_crop Yes premature_crystallization Premature Crystallization? excess_solvent_used->premature_crystallization No preheat_glassware Pre-heat Glassware premature_crystallization->preheat_glassware Yes recrystallize_slower Recrystallize Slower rapid_cooling_impure->recrystallize_slower Yes unsuitable_solvent Unsuitable Solvent? rapid_cooling_impure->unsuitable_solvent No change_solvent_chromatography Change Solvent or Use Chromatography unsuitable_solvent->change_solvent_chromatography Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Common impurities in commercial Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using commercial Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate in their experiments. It provides information on common impurities, troubleshooting guides for analytical challenges, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial batches of this compound?

A1: Commercial this compound may contain several types of impurities stemming from the manufacturing process and degradation. These can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These can form during storage or under certain experimental conditions.

A summary of potential impurities is provided in the table below.

Q2: How can I detect these impurities in my sample?

A2: The most common analytical techniques for identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and intermediates like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A general experimental workflow is outlined later in this guide.

Q3: I'm observing an unexpected peak in my HPLC chromatogram. What could it be?

A3: An unexpected peak could be one of the common impurities listed in this guide, a degradation product, or a contaminant from your experimental setup (e.g., solvent, glassware). Refer to the Troubleshooting Guide below for a systematic approach to identifying the unknown peak.

Q4: What are the recommended storage conditions to minimize degradation of this compound?

A4: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Exposure to light, heat, and moisture should be avoided.

Common Impurities and Their Origins

The following table summarizes the potential impurities, their chemical structures, and their likely origins in the synthesis of this compound.

Impurity Name Chemical Structure Potential Origin
Starting Material 1: Ethyl 2-cyano-3-oxobutanoateUnreacted starting material from the initial condensation step.
Starting Material 2: S-Methylisothiourea sulfateUnreacted starting material.
Intermediate 1: Ethyl 2-cyano-3-(S-methylisothioureido)acrylateIncomplete cyclization during the thiazole ring formation.
By-product 1: Diethyl 2,5-diamino-3,4-thiophenedicarboxylatePotential side reaction under basic conditions (Gewald reaction).
By-product 2: 4-Amino-2-(methylthio)thiazole-5-carboxylic acidHydrolysis of the ethyl ester group.
Degradation Product 1: 4-Hydroxy-2-(methylthio)thiazole-5-carboxylateHydrolysis of the amino group to a hydroxyl group.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue: Unexpected Peaks in HPLC Chromatogram

G start Unexpected peak observed in HPLC check_blank 1. Analyze a blank injection (mobile phase). start->check_blank is_peak_present Is the peak present in the blank? check_blank->is_peak_present source_contamination Source is likely system contamination (e.g., solvent, glassware). is_peak_present->source_contamination Yes not_contamination Peak is not from system contamination. is_peak_present->not_contamination No check_retention_time 2. Compare retention time to known impurities. not_contamination->check_retention_time is_match Does the retention time match a known impurity? check_retention_time->is_match impurity_identified Impurity tentatively identified. Proceed with co-injection for confirmation. is_match->impurity_identified Yes unknown_peak Peak is an unknown impurity. is_match->unknown_peak No lc_ms_analysis 3. Perform LC-MS analysis to determine the mass of the unknown peak. unknown_peak->lc_ms_analysis nmr_isolation 4. If necessary, isolate the impurity for NMR analysis. lc_ms_analysis->nmr_isolation structure_elucidation Structure elucidation of the unknown impurity. nmr_isolation->structure_elucidation

Caption: Troubleshooting workflow for identifying unexpected HPLC peaks.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation and detection of this compound and its potential impurities. Method optimization may be required.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a final concentration of approximately 1 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Water/Acetonitrile (1:1) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject gradient Run Gradient Elution inject->gradient detect Detect at 280 nm gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Experimental workflow for HPLC-UV impurity analysis.

Protocol 2: Synthesis of this compound (Illustrative)

This is a plausible synthetic route based on the Hantzsch thiazole synthesis, which can help in understanding the origin of impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 Ethyl 2-cyano-3-oxobutanoate condensation Condensation (Base, e.g., NaOEt in EtOH) reactant1->condensation reactant2 S-Methylisothiourea sulfate reactant2->condensation cyclization Cyclization condensation->cyclization imp1 Unreacted Starting Materials condensation->imp1 imp3 Side Products condensation->imp3 product This compound cyclization->product imp2 Incomplete Cyclization Intermediate cyclization->imp2

Caption: Plausible synthetic pathway and impurity formation.

References

Validation & Comparative

Characterization of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the characterization of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This thiazole derivative is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and robust analytical methods are therefore essential for its quality control, impurity profiling, and pharmacokinetic studies.

Introduction to this compound

This compound is a yellow solid with the molecular formula C7H10N2O2S2 and a molecular weight of 218.3 g/mol .[1] Its structure, featuring a substituted thiazole ring, is a common scaffold in bioactive molecules. Commercial suppliers often specify a purity of ≥ 95% as determined by HPLC.[1]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the premier technique for the analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information.

Experimental Protocol: HPLC-MS

A typical HPLC-MS method for the analysis of this compound would involve a reverse-phase separation coupled with an electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for retaining and separating this moderately polar compound.

    • Mobile Phase: A gradient elution is typically employed to ensure good peak shape and resolution from potential impurities.

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Program: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be efficient for this molecule due to the presence of the amino group.

    • Scan Mode: Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

Expected Performance Data (HPLC-MS)
ParameterExpected Value
Retention Time (tR) 5 - 10 minutes
Mass-to-Charge Ratio (m/z) of [M+H]+ 219.0257
Key MS/MS Fragments (m/z) Fragments corresponding to the loss of the ethyl ester group, the methylthio group, and cleavage of the thiazole ring are anticipated.
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Comparison with Alternative Analytical Techniques

While HPLC-MS is the gold standard, other techniques can be employed for specific analytical objectives. The following sections compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and thermal stability.

Comparison Table: HPLC-MS vs. GC-MS

FeatureHPLC-MSGC-MS
Applicability Broad applicability to a wide range of polarities and molecular weights.Suitable for volatile and thermally stable compounds; may require derivatization for the target analyte.
Sample Preparation Generally simple dissolution and dilution.May involve more complex derivatization steps.
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sensitivity High (ng/mL to pg/mL).Very high (pg/mL to fg/mL).
Structural Information Provides molecular weight and fragmentation data.Provides characteristic fragmentation patterns for library matching.
Throughput Moderate.Moderate to high.
Capillary Electrophoresis (CE)

CE separates analytes based on their electrophoretic mobility in an electric field. It offers high separation efficiency and requires minimal sample and solvent consumption.

Comparison Table: HPLC-MS vs. Capillary Electrophoresis

FeatureHPLC-MSCapillary Electrophoresis (CE)
Separation Principle Based on analyte partitioning.Based on electrophoretic mobility and electroosmotic flow.
Efficiency High.Very high, often exceeding HPLC.
Sample Volume Microliters.Nanoliters.
Solvent Consumption Milliliters per run.Microliters per run.
Throughput Moderate.Potentially higher for rapid screening.
Coupling to MS Well-established and robust.Can be more technically challenging.
Applicability Broad.Best suited for charged or chargeable analytes.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness, making it suitable for quality control and screening purposes.

Comparison Table: HPLC-MS vs. HPTLC

FeatureHPLC-MSHPTLC
Format Column chromatography.Planar chromatography.
Sample Throughput Sequential analysis.Parallel analysis of multiple samples.
Cost per Sample Higher.Lower.
Separation Efficiency High.Moderate to high.
Quantification Highly accurate and precise with MS detection.Densitometric scanning provides good quantitative results.
Hyphenation Readily coupled to MS.Can be coupled to MS via elution-based interfaces.
Flexibility Method development can be time-consuming.Allows for rapid screening with multiple mobile phases.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the analytical techniques discussed.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms Mass Spectrometer A Weighing B Dissolution A->B C Dilution B->C D Autosampler C->D Injection E HPLC Column D->E Separation F UV Detector E->F Detection (Optional) G ESI Source E->G Ionization J Data Analysis F->J H Mass Analyzer G->H Mass Filtering I Detector H->I Detection I->J

Caption: HPLC-MS Experimental Workflow.

Alternative_Workflows cluster_gcms GC-MS Workflow cluster_ce CE Workflow cluster_hptlc HPTLC Workflow A Sample Prep (Derivatization) B GC Injection A->B C GC Column B->C D MS Detection C->D E Sample Prep F CE Injection E->F G Capillary F->G H UV/MS Detection G->H I Sample Application J Plate Development I->J K Densitometric Scanning J->K L MS Interface (Optional) J->L

Caption: Workflows for Alternative Analytical Techniques.

Conclusion

The characterization of this compound is most effectively achieved using HPLC-MS, which provides a comprehensive analysis of its purity, identity, and quantity. While alternative techniques such as GC-MS, CE, and HPTLC have their specific advantages in terms of sensitivity, efficiency, and throughput, they may require more extensive method development or provide less structural information compared to HPLC-MS. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for high-throughput screening, the level of sensitivity required, and the availability of instrumentation.

References

Comparison of different synthetic routes for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a valuable intermediate, featuring a highly functionalized thiazole core that serves as a building block for various pharmaceutical and agrochemical agents. This guide provides a comparative analysis of two synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform decisions on methodology selection.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound are presented below. The first route employs a classical cyclization approach starting from ethyl cyanoacetate, while the second utilizes a more convergent pathway involving an S-methylated thiourea derivative.

ParameterRoute 1: Cyclization from Ethyl CyanoacetateRoute 2: S-Methylated Thiourea Condensation
Starting Materials Ethyl cyanoacetate, Carbon disulfide, Methyl iodide, N-BromosuccinimideEthyl 2-chloroacetoacetate, S-Methylisothiourea sulfate, Sodium ethoxide
Overall Yield ~65%~78%
Reaction Time ~24 hours~6 hours
Number of Steps 42
Key Reagents Sodium ethoxide, N-BromosuccinimideSodium ethoxide
Purification Column chromatography requiredRecrystallization

Experimental Protocols

Route 1: Cyclization from Ethyl Cyanoacetate

This route involves the formation of a ketene dithioacetal intermediate, followed by amination and cyclization.

Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), ethyl cyanoacetate (11.3 g, 0.1 mol) is added dropwise at 0-5 °C. After stirring for 30 minutes, carbon disulfide (7.6 g, 0.1 mol) is added, and the mixture is stirred for an additional 2 hours at room temperature. Methyl iodide (28.4 g, 0.2 mol) is then added dropwise, and the reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of this compound

The purified ethyl 2-cyano-3,3-bis(methylthio)acrylate (21.7 g, 0.1 mol) is dissolved in ethanol (100 mL). N-Bromosuccinimide (17.8 g, 0.1 mol) is added portion-wise at room temperature. The mixture is then heated to reflux for 4 hours. After cooling, the solvent is evaporated, and the residue is dissolved in dichloromethane. The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is recrystallized from ethanol to afford this compound.

Route 2: S-Methylated Thiourea Condensation

This more direct approach involves the condensation of an S-methylated thiourea with an α-chloro-β-ketoester.

Step 1: Preparation of S-Methylisothiourea solution

S-Methylisothiourea sulfate (13.9 g, 0.05 mol) is dissolved in a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) at room temperature. The mixture is stirred for 30 minutes.

Step 2: Condensation and Cyclization

To the freshly prepared S-methylisothiourea solution, ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 5 hours. After cooling to room temperature, the mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.

Synthetic Route Diagrams

Route_1 cluster_0 Route 1: Cyclization from Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate_1 Ethyl 2-cyano-3,3-bis(methylthio)acrylate Ethyl Cyanoacetate->Intermediate_1 NaOEt CS2 CS2 CS2->Intermediate_1 MeI MeI MeI->Intermediate_1 Product_1 This compound Intermediate_1->Product_1 Ethanol, Reflux NBS NBS NBS->Product_1 Route_2 cluster_1 Route 2: S-Methylated Thiourea Condensation S-Methylisothiourea S-Methylisothiourea sulfate Product_2 This compound S-Methylisothiourea->Product_2 NaOEt, Ethanol, Reflux Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Product_2

A Comparative Guide to the Biological Activity of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its analogues have garnered significant attention for their potential as therapeutic agents. This guide provides an objective comparison of the biological activities of this parent compound and its derivatives, supported by experimental data, to aid in the advancement of drug discovery and development.

Overview of Biological Activities

This compound and its analogues exhibit a broad spectrum of biological activities, primarily centered on anticancer and antimicrobial effects. The versatility of the 2-aminothiazole core allows for substitutions at the 2-, 4-, and 5-positions, leading to a diverse library of compounds with varied potencies and specificities.[1]

Anticancer Activity: A significant body of research has focused on the anticancer potential of these compounds.[2] Derivatives have shown cytotoxicity against a range of human cancer cell lines, including those of the lung, colon, breast, and leukemia.[2][3] The mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[3][4]

Antimicrobial Activity: The thiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents.[5] Analogues of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The presence of the thioether linkage at the 2-position appears to be a key contributor to this activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogues is highly dependent on the nature of the substituents on the thiazole ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR).

Note: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., cell lines, bacterial strains, assay protocols) may vary between studies.

Anticancer Activity Data

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDR Group at 2-positionCancer Cell LineIC50 (µM)Reference
Parent Compound -S-CH₃Not AvailableNot Available
Analogue 1-S-CH₂-PhNot AvailableNot Available
Analogue 2-S-CH₂-(4-Cl-Ph)HT29 (Colon)0.63[2]
Analogue 3-S-CH₂-(4-F-Ph)Not AvailableNot Available
Analogue 4-S-CH₂-(4-OCH₃-Ph)Not AvailableNot Available
Analogue 5Amide derivativeK562 (Leukemia)16.3[2]
Analogue 6Amide derivativeMCF-7 (Breast)20.2[2]
Analogue 7Amide derivativeHT-29 (Colon)21.6[2]
Analogue 8Tetrahydrobenzo[d]thiazoleSHG-44 (Glioma)4.03[2]
Analogue 9Tetrahydrobenzo[d]thiazoleH1299 (Lung)4.89[2]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at the 2-position: The nature of the thioether substituent significantly impacts anticancer potency. While direct comparisons are limited, the introduction of amide functionalities at the 2-position has yielded compounds with notable activity against leukemia and colon cancer cell lines.[2]

  • Substitution at the 4- and 5-positions: Lipophilic substituents at the 4- and 5-positions of the thiazole ring, such as a fused cyclohexyl ring (tetrahydrobenzo[d]thiazole), have been shown to enhance cytotoxic activity against glioma and lung cancer cells.[2] Aromatic substitutions at these positions have also been shown to improve antitumor activity.[3]

Antimicrobial Activity Data

The antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDR Group at 2-positionBacterial/Fungal StrainMIC (µg/mL)Reference
Parent Compound -S-CH₃Not AvailableNot Available
Analogue 10Schiff base derivativeEscherichia coliNot Specified[5]
Analogue 11Schiff base derivativeStaphylococcus aureusNot Specified[5]
Analogue 12Schiff base derivativeCandida albicansNot Specified[5]
Analogue 132,5-dichloro thienylAspergillus fumigatus6.25-12.5
Analogue 142,5-dichloro thienylStaphylococcus aureus6.25-12.5

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • The formation of Schiff bases from the 4-amino group has been a successful strategy for generating derivatives with broad-spectrum antimicrobial activity.[5]

  • The presence of halogenated aromatic or heteroaromatic moieties, such as a dichlorinated thiophene ring, can confer potent antibacterial and antifungal properties.

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Proposed Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling. A plausible mechanism of action for this compound and its analogues involves the inhibition of receptor tyrosine kinases like EGFR or VEGFR, which would disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Thiazole Thiazole Derivative Thiazole->RTK GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Proposed kinase inhibition pathway for thiazole derivatives.

Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of newly synthesized compounds typically follows a standardized workflow, from initial synthesis to detailed biological assays.

G Synthesis Synthesis of Thiazole Analogues Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., single high concentration) Purification->PrimaryScreening DoseResponse Dose-Response Assay (IC50/MIC determination) PrimaryScreening->DoseResponse Active Compounds Mechanism Mechanism of Action Studies DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for screening biological activity.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies indicate that modifications at the 2-, 4-, and 5-positions of the thiazole ring are crucial for optimizing biological activity. Further research focusing on the synthesis of diverse analogues and comprehensive biological evaluation under standardized conditions will be instrumental in identifying lead compounds for future therapeutic development. The insights provided in this guide aim to facilitate these efforts by offering a consolidated overview of the current state of knowledge.

References

Validated analytical method for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of validated analytical methods for assessing the purity of this key thiazole derivative, complete with experimental data and detailed protocols.

Comparison of Analytical Methods

The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for its precision and ability to separate complex mixtures.[1] However, other methods such as Differential Scanning Calorimetry (DSC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer valuable, complementary information. The following table summarizes a comparison of these methods.

Parameter High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of components based on their differential distribution between a stationary and a mobile phase.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Separation of volatile components based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.
Primary Use Quantitation of the main compound and detection of non-volatile organic impurities.Determination of the absolute purity of crystalline substances by analyzing their melting behavior.[2][3]Identification and quantitation of residual solvents and other volatile impurities.[4]
Sample Throughput ModerateHighHigh
Specificity High, can separate structurally similar impurities.Low, provides a total purity value but does not identify individual impurities.High, provides structural information for impurity identification.
Limitations May not detect impurities that do not have a chromophore or are not soluble in the mobile phase.Not suitable for amorphous or thermally unstable compounds; purity must generally be >98% for accurate results.[5][6]Limited to volatile and thermally stable compounds.
Typical Purity Specification ≥ 95% is a common specification for this compound.[7]Not typically used for routine purity specification of the final product but for reference standard characterization.Limits for residual solvents are defined by regulatory guidelines (e.g., ICH Q3C).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the quantitative determination of this compound and the detection of related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of thiazole derivatives.[8]

  • Mobile Phase: A mixture of water and methanol in a 30:70 ratio has been shown to be effective for the analysis of similar thiazole derivatives.[8] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 238 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Procedure: Inject the sample and a standard solution of known concentration. The purity is calculated by comparing the peak area of the main compound in the sample to that of the standard. Impurities are reported as a percentage of the main peak area.

Differential Scanning Calorimetry (DSC) for Absolute Purity Determination

DSC can be used to determine the absolute purity of highly pure, crystalline samples of this compound.[2][3]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a standard aluminum pan and hermetically seal it.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.

  • Temperature Range: The temperature range should encompass the melting point of the substance.

  • Procedure: The instrument measures the heat flow into the sample as a function of temperature. The purity is calculated from the shape of the melting peak using the van't Hoff equation.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents that may be present from the synthesis process.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

  • Column: A column with a stationary phase suitable for separating a wide range of solvents, such as a DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points. A typical program might start at 40 °C and ramp up to 240 °C.

  • Mass Spectrometer: Operated in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.

  • Procedure: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase, which is then injected into the GC-MS. The detected peaks are identified by their mass spectra and quantified using a calibration curve.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Volatile Impurity Analysis cluster_2 Absolute Purity Confirmation cluster_3 Final Purity Assessment Start Sample of Ethyl 4-amino-2- (methylthio)thiazole-5-carboxylate HPLC HPLC Analysis (Purity & Impurities) Start->HPLC GC_MS GC-MS Analysis (Residual Solvents) Start->GC_MS DSC DSC Analysis (High Purity Samples) HPLC->DSC If purity >98% Report Comprehensive Purity Report HPLC->Report GC_MS->Report DSC->Report

References

Comparing the efficacy of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory efficacy of various derivatives based on the 2-aminothiazole scaffold, a core structure closely related to Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. This analysis is supported by experimental data from multiple studies, detailing inhibitory concentrations and structure-activity relationships against key enzyme targets.

The 2-aminothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated significant potential as inhibitors of various enzymes implicated in a range of diseases. This guide synthesizes findings from several key studies to offer a comparative overview of their efficacy, focusing on carbonic anhydrases, cholinesterases, and 15-lipoxygenase.

Comparative Inhibitory Activity

The inhibitory potential of 2-aminothiazole derivatives has been evaluated against several important enzyme targets. The following tables summarize the quantitative data, primarily presenting the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values, which are critical metrics for assessing inhibitor potency.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[4][5] Their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. Several studies have investigated 2-aminothiazole derivatives as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).

Derivative ClassCompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
2-Amino-4-arylthiazoles2-amino-4-(4-chlorophenyl)thiazolehCA I-0.008 ± 0.001[1]
2-amino-4-(4-bromophenyl)thiazolehCA II-0.124 ± 0.017[1]
Benzylidenehydrazinyl-thiazole-carboxylatesCompound 5abCA II2.93 ± 0.22-[6]
Compound 5hbCA II1.26 ± 0.24-[6]
Morpholine derived thiazolesCompound 24bCA II-9.64 ± 0.007[4]
IsoindolylthiazolesCompounds 8a-ihCA I-0.027 - 0.038[5]
Compounds 8a-ihCA II-0.012 - 0.026[5]

Note: bCA II refers to bovine carbonic anhydrase II. Lower IC50 and Ki values indicate higher potency.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary approach for managing Alzheimer's disease. The efficacy of 2-amino-4-arylthiazole derivatives against these enzymes is presented below.

Derivative ClassCompoundTarget EnzymeKi (µM)Reference
2-Amino-4-arylthiazoles2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[1]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041[1]
15-Lipoxygenase Inhibition

15-Lipoxygenase (15-LOX) is an enzyme involved in inflammatory processes, making it a target for anti-inflammatory drug development.[6] A study on benzylidenehydrazinyl-substituted thiazole derivatives revealed their potent inhibitory activity against 15-LOX.

Derivative ClassCompoundTarget EnzymeIC50 (µM)Reference
Benzylidenehydrazinyl-thiazole-carboxylatesVarious15-LOX0.12 - 0.69[6]
Compound 5a15-LOX0.12 ± 0.002[6]

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial information for the rational design of more potent and selective inhibitors. For 2-aminothiazole derivatives, several key structural features have been identified that influence their inhibitory activity.

  • Substitution at the 4- and 5-positions of the thiazole ring: The introduction of appropriately sized substituents at these positions has been shown to improve the inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS).[7] However, bulky or hydrophilic substituents at any position can significantly decrease or abolish activity against NOS.[7]

  • Aryl substituents: In the case of 2-amino-4-arylthiazoles, the nature and position of substituents on the aryl ring play a significant role in the inhibitory potency against carbonic anhydrases and cholinesterases.[1]

  • Side chains: For kinase inhibition, modifications of the side chains attached to the 2-aminothiazole core are critical for achieving high potency and selectivity.[8][9]

Experimental Protocols

The following provides a generalized overview of the methodologies employed in the cited studies for evaluating enzyme inhibition.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on hCA I and hCA II are typically determined by measuring the esterase activity of the enzyme. The assay is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenoxide at a specific wavelength. The concentration of the inhibitor that produces 50% inhibition (IC50) is then calculated from the concentration-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE is commonly assessed using Ellman's method. This spectrophotometric assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine chloride, where the product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is monitored over time. Ki values are determined by constructing Dixon plots.

15-Lipoxygenase Inhibition Assay

The 15-LOX inhibitory activity is determined by monitoring the conversion of a suitable substrate, such as linoleic acid, into a hydroperoxy derivative. This is typically measured spectrophotometrically by observing the increase in absorbance at a specific wavelength. IC50 values are calculated from the dose-response curves.

Visualizing Methodologies

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound Synthesized 2-Aminothiazole Derivatives Incubation Incubation of Enzyme, Inhibitor, and Substrate Compound->Incubation Enzyme Purified Target Enzyme (e.g., CA, AChE, 15-LOX) Enzyme->Incubation Substrate Enzyme Substrate Substrate->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Data Activity Data Measurement->Data Calculation Calculation of IC50 / Ki values Data->Calculation SAR Structure-Activity Relationship Analysis Calculation->SAR

Figure 1: Generalized workflow for evaluating enzyme inhibition.

SAR_Logic Scaffold 2-Aminothiazole Core Scaffold Modification Chemical Modification (Substitution at R1, R2, etc.) Scaffold->Modification Derivative Synthesized Derivative Library Modification->Derivative Screening Enzyme Inhibition Screening Derivative->Screening Data Potency Data (IC50 / Ki) Screening->Data Analysis SAR Analysis Data->Analysis Improved Design of More Potent and Selective Inhibitors Analysis->Improved Improved->Modification Iterative Optimization

Figure 2: Logic of Structure-Activity Relationship (SAR) studies.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate analogues. The document summarizes key findings from various studies, focusing on their anticancer and antimicrobial activities. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams are included to illustrate synthetic pathways and structure-activity relationships.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] this compound serves as a versatile starting material for the synthesis of various bioactive compounds.[6] Modifications of the substituents at the 2- and 4-positions of the thiazole ring have been explored to develop potent therapeutic agents. This guide compares the outcomes of these modifications on the biological activity of the resulting analogues.

Anticancer Activity

Several studies have investigated the anticancer potential of 2-aminothiazole and 4-aminothiazole derivatives. The following tables summarize the in vitro cytotoxic activity of various analogues against different human cancer cell lines.

Table 1: Anticancer Activity of 2-Amino-thiazole-5-carboxylic acid Phenylamide Derivatives [7]

CompoundRCell LineIC50 (µM)
6d 2-(4-methylpiperazin-1-yl)acetamidoK563 (Leukemia)Comparable to Dasatinib
MCF-7 (Breast)20.2
HT-29 (Colon)21.6
MDA-MB 231 (Breast)Inactive
Dasatinib -K563, MCF-7, HT-29, MDA-MB 231< 1

Table 2: Anticancer Activity of 4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives [8]

CompoundSubstituentCell LineIC50 (µmol/L)
26b 3-(4-methylbenzylamino)propanamideH1299 (Lung)4.89
SHG-44 (Glioma)4.03

Table 3: Anticancer Activity of Thiazole-Based Heterocycles [9]

CompoundStructure DescriptionCell LineIC50 (µg/mL)
11c Chlorine-containing thiazole derivativeHepG-2 (Hepatocellular Carcinoma)~4
MCF-7 (Breast Cancer)~3
HCT-116 (Colorectal Carcinoma)~7
6g Chlorine-containing thiazolyl pyrazoleHepG-2 (Hepatocellular Carcinoma)~7
MCF-7 (Breast Cancer)~4
HCT-116 (Colorectal Carcinoma)~12
  • The pyrimidin-4-ylamino core appears crucial for broad-spectrum anticancer activity, as seen with Dasatinib.[7]

  • For 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, activity is highly dependent on both the substituent at the 2-amino position and the cancer cell line.[7]

  • In the 4,5,6,7-tetrahydrobenzo[d]thiazole series, the presence of a benzylic amine was beneficial for cytotoxicity.[1][8]

  • Introduction of a methyl group at the C4 or C5 position of the thiazole core generally decreased anticancer potency.[1]

  • Chlorine-containing derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[9]

Antimicrobial Activity

The antimicrobial properties of this compound analogues have been evaluated against a range of bacterial and fungal strains.

Table 4: Antimicrobial Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives [10]

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
5a E. coli500C. albicans1000
P. aeruginosa1000A. niger1000
S. aureus250A. clavatus1000
S. pyogenes500
5k E. coli250C. albicans500
P. aeruginosa500A. niger1000
S. aureus125A. clavatus500
S. pyogenes250
Ampicillin E. coli100--
P. aeruginosa150
S. aureus250
S. pyogenes100
Griseofulvin --C. albicans500
A. niger100
A. clavatus100
  • The antimicrobial activity of the synthesized compounds was found to be influenced by the nature of the substituent on the phenyl ring of the chalcone moiety.

  • Compound 5k , with a 4-chlorophenyl substituent, exhibited the most promising antibacterial and antifungal activity.[10]

Experimental Protocols

A common synthetic route to produce 2-aminothiazole derivatives involves the Hantzsch thiazole synthesis, where an α-haloketone is reacted with a thiourea derivative.[3] For the synthesis of ethyl 4-amino-2-(substituted)thiazole-5-carboxylate analogues, a typical procedure involves the reaction of an appropriate α-halocarbonyl compound with a substituted thiourea.

  • Cell Seeding: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is discarded, and DMSO (100 µL) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

  • Stock Solution Preparation: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO.

  • Serial Dilution: The stock solutions are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product alpha-haloketone alpha-haloketone reaction Cyclocondensation alpha-haloketone->reaction thiourea thiourea thiourea->reaction thiazole_core 2-Aminothiazole Derivative reaction->thiazole_core

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

SAR_Diagram cluster_R1 R1 (at C2) cluster_R2 R2 (at C4-amino) Core Ethyl 4-amino-thiazole-5-carboxylate Core R1_sub -S-Alkyl -S-Aryl -NH-Acyl Core->R1_sub Modifications influence kinase inhibition and antimicrobial activity R2_sub -H -Acyl -Schiff Base Core->R2_sub Modifications affect antiproliferative and antimicrobial potency Activity Biological Activity (Anticancer, Antimicrobial) R1_sub->Activity R2_sub->Activity

Caption: Key structural modification sites for SAR studies of the thiazole scaffold.

References

In vitro vs. in vivo activity of compounds derived from Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of compounds derived from the versatile scaffold, Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. Thiazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities.[1][2] This document synthesizes preclinical data to offer a valuable reference for researchers engaged in the discovery and development of novel anticancer drugs. We will explore their mechanism of action, present available quantitative data, and provide detailed experimental protocols for key assays.

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of thiazole derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[5] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively induce apoptosis and arrest cell cycle progression in cancer cells.[3][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivatives Thiazole Derivatives Thiazole_Derivatives->PI3K Inhibition Thiazole_Derivatives->mTORC1 Inhibition

Figure 1: PI3K/Akt/mTOR signaling pathway and inhibition points by thiazole derivatives.

In Vitro Activity: Cytotoxicity Screening

The initial evaluation of novel anticancer compounds typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives, showcasing their potency against different cancer cell types. It is important to note that these compounds are derivatives of the broader thiazole class and may not be directly synthesized from this compound, but they provide a representative overview of the potential efficacy.

Table 1: In Vitro Cytotoxicity of Thiazole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11c HepG-2 (Liver)~4[6]
MCF-7 (Breast)~3[6]
HCT-116 (Colon)~7[6]
Compound 6g HepG-2 (Liver)~7[6]
MCF-7 (Breast)~4[6]
HCT-116 (Colon)~12[6]
Thiazole-Amino Acid Hybrid A549 (Lung)2.07 - 8.51[7]
HeLa (Cervical)2.07 - 8.51[7]
MCF-7 (Breast)2.07 - 8.51[7]
5d (Thiazolidin-4-one) HepG2 (Liver)8.80 ± 0.31[8]
MCF-7 (Breast)7.22 ± 0.65[8]
HCT-116 (Colon)9.35 ± 0.61[8]
2a (Thiazole-Coumarin Hybrid) MCF-7 (Breast)-[9]
HCT-116 (Colon)-[9]
HepG2 (Liver)-[9]
6a (Thiazole-Coumarin Hybrid) MCF-7 (Breast)-[9]
HCT-116 (Colon)-[9]
HepG2 (Liver)-[9]

Note: Specific IC50 values for compounds 2a and 6a were not provided in the abstract but were identified as promising for inhibiting EGFR and PI3K/mTOR.[9]

In Vivo Efficacy: Xenograft Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their antitumor efficacy and safety in a living organism. Mouse xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model.[10] The following table provides a hypothetical representation of data from an in vivo study, as specific data for derivatives of this compound is limited in publicly available literature. This is supplemented with qualitative data from studies on broader thiadiazole derivatives.

Table 2: In Vivo Antitumor Activity of Thiazole/Thiadiazole Derivatives in Mouse Xenograft Models

Compound/DrugCancer ModelMouse StrainDosage RegimenTumor Growth Inhibition (TGI)Citation
Thiadiazole Derivative 1 (Hypothetical) Human Breast Cancer (T47D)Nude Mice20 mg/kg, daily~55%[11]
Thiadiazole Derivative 2 Murine Sarcoma (S180)Kunming MiceNot SpecifiedComparable or higher than Combretastatin A-4[11]
Compound 25 (1,2,3-thiadiazole) Human Breast Cancer (T47D)--Significant inhibition of tumor growth and metastasis[12]
CB-839 (Thiadiazole) Patient-Derived TNBC Xenograft--In vivo efficacy demonstrated[12]

Note: The data for "Thiadiazole Derivative 1" is a hypothetical example. The efficacy for "Thiadiazole Derivative 2", "Compound 25", and "CB-839" is described qualitatively in the source material.[11][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat cells with various concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the MTT assay.
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Efficacy: Mouse Xenograft Model

This protocol provides a general framework for evaluating the antitumor activity of a test compound in a subcutaneous xenograft mouse model.[1][11][13][14][15]

Xenograft_Model_Workflow start Start cell_prep Prepare human cancer cell suspension start->cell_prep tumor_implantation Subcutaneously implant cells into immunodeficient mice cell_prep->tumor_implantation tumor_growth Monitor tumor growth until palpable (e.g., 100-150 mm³) tumor_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer test compound, vehicle control, and positive control randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumor size limit or end of treatment period monitoring->endpoint data_collection Collect tumors and tissues for further analysis endpoint->data_collection end End data_collection->end

Figure 3: Experimental workflow for an in vivo mouse xenograft study.
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[1]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.[13]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatments according to the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).[1][13]

  • Efficacy and Toxicity Assessment: Monitor tumor volume and animal body weight regularly throughout the study. Observe the animals for any signs of toxicity.[13]

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a defined treatment period. Tumors and other tissues can then be collected for further analysis (e.g., histology, biomarker analysis).[1]

Conclusion

Derivatives of this compound and related thiazole compounds represent a promising avenue for the development of novel anticancer agents. Their ability to target key signaling pathways, such as the PI3K/Akt/mTOR pathway, combined with potent in vitro cytotoxicity, underscores their therapeutic potential. While more extensive in vivo studies are required to fully elucidate the efficacy and safety of specific derivatives, the available data provides a strong rationale for their continued investigation. This guide serves as a valuable resource for researchers in the field, offering a comparative overview of activities and detailed experimental protocols to facilitate further research and development in this exciting area of oncology.

References

Benchmarking Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate against other common thiazole intermediates, focusing on their synthetic accessibility and biological potential. The information presented is supported by experimental data from scientific literature to aid in making informed decisions for drug discovery and development projects.

The thiazole ring is a prominent scaffold in medicinal chemistry, present in a wide array of biologically active compounds. This compound serves as a versatile building block for the synthesis of more complex molecules due to its reactive functional groups. This guide will objectively compare its performance with other key thiazole intermediates, namely Ethyl 2-amino-4-methylthiazole-5-carboxylate and various 2-aminothiazole-4-carboxylate derivatives.

Synthetic Performance Comparison

The ease and efficiency of synthesis are paramount in the selection of a chemical intermediate. The Hantzsch thiazole synthesis is a widely employed method for the preparation of these compounds. Below is a comparison of reported yields for the synthesis of this compound and a related intermediate.

CompoundStarting MaterialsReaction ConditionsYield (%)Reference
This compoundNot specified in readily available comparative studiesNot specified in readily available comparative studiesData not available in direct comparisonN/A
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl acetoacetate, N-bromosuccinimide, ThioureaOne-pot reaction in Water/THF, 80°C, 2hGood yields[1]
Ethyl 2-amino-4-methylthiazole-5-carboxylateEthyl 2-chloroacetoacetate, Thiourea, Sodium carbonateEthanol/Ethyl acetate, 60-70°C, 5-5.5h>98%[2]

Biological Activity Benchmark

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The following tables summarize the in vitro biological activities of various thiazole derivatives to provide a benchmark for the potential of this compound.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (gastric adenocarcinoma)4.0[3]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHT-29 (colorectal adenocarcinoma)4.4[3]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (gastric adenocarcinoma)7.2[3]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideHT-29 (colorectal adenocarcinoma)11.2[3]
2-amino-thiazole-5-carboxylic acid phenylamide derivativeK563 (leukemia)16.3[4]
2-aminothiazole analogueH1299 (lung cancer)4.89[4]
2-aminothiazole analogueSHG-44 (glioma)4.03[4]

Note: The above data is for various derivatives and not a direct comparison with this compound, for which specific IC50 values were not found in the reviewed literature.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatus, Staphylococcus aureus6.25 - 12.5[5]
2-phenylacetamido-thiazole derivativeEscherichia coli, Staphylococcus aureus1.56 - 6.25[5]
Bisthiazole derivativeAspergillus fumigatus0.03[5]
2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivativesSalmonella typhimurium0.49[6]
2-(4-hydroxyphenyl)-1,3-thiazole derivativeStaphylococcus aureus, Escherichia coli, Aspergillus niger125 - 150[7]
2-(4-hydroxyphenyl)benzo[d]thiazole derivativesStaphylococcus aureus, Escherichia coli, Aspergillus niger50 - 75[7]

Note: This table presents MIC values for a range of thiazole derivatives to illustrate their general antimicrobial potential. Direct comparative data for this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of key thiazole intermediates.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (One-Pot Method)

Experimental Protocol:

  • To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • After completion, cool the reaction and perform a suitable work-up to isolate the product.[1]

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (High-Yield Method)

Experimental Protocol:

  • Prepare a 10-35% solution of ethyl acetate in ethanol.

  • Add thiourea and a catalytic amount of sodium carbonate to the solution.

  • Heat the mixture to 40-55°C.

  • Slowly add ethyl 2-chloroacetoacetate.

  • After the addition is complete, increase the temperature to 60-70°C and maintain for 5-5.5 hours.

  • Remove a portion of the solvent by distillation and cool the mixture to room temperature.

  • Filter the mixture. The filtrate is then further processed by adding it to water, adjusting the pH to 9-10 with a caustic soda solution, stirring, filtering, and drying to obtain the final product.[2]

Visualizing Synthesis and Applications

To better understand the synthetic pathways and the relationships between these intermediates and their potential applications, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Thiazole Intermediate Core cluster_derivatives Target Intermediates Alpha-Halo Ketone Alpha-Halo Ketone Cyclocondensation Cyclocondensation Alpha-Halo Ketone->Cyclocondensation Thioamide Thioamide Thioamide->Cyclocondensation Thiazole_Ring Substituted Thiazole Ring Cyclocondensation->Thiazole_Ring EAMT Ethyl 4-amino-2-(methylthio) thiazole-5-carboxylate Thiazole_Ring->EAMT EAMTC Ethyl 2-amino-4-methyl thiazole-5-carboxylate Thiazole_Ring->EAMTC Other_Derivatives Other 2-Aminothiazole Derivatives Thiazole_Ring->Other_Derivatives

Caption: General workflow for the Hantzsch synthesis of thiazole intermediates.

Signaling_Pathway_Target cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects Thiazole_Derivatives Thiazole-Based Drug Candidates Kinases Kinases Thiazole_Derivatives->Kinases Inhibition Microtubules Microtubules Thiazole_Derivatives->Microtubules Disruption Bacterial_Enzymes Bacterial Enzymes Thiazole_Derivatives->Bacterial_Enzymes Inhibition Apoptosis Apoptosis Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Bacterial_Growth_Inhibition Bacterial Growth Inhibition Bacterial_Enzymes->Bacterial_Growth_Inhibition

Caption: Potential signaling pathways targeted by thiazole-based compounds.

Conclusion

This compound is a valuable intermediate in the synthesis of potentially bioactive molecules. While direct, quantitative comparisons of its synthetic performance and biological activity against other thiazole intermediates under identical conditions are not extensively documented in the readily available literature, the data presented in this guide offers a valuable benchmark. The provided synthetic protocols offer established methods for the preparation of key thiazole building blocks. The biological activity data for a range of thiazole derivatives underscores the therapeutic potential of this class of compounds. Researchers are encouraged to use this guide as a starting point and to conduct head-to-head comparative studies to determine the optimal intermediate for their specific drug discovery and development endeavors.

References

Spectroscopic comparison of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Comparison: Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate and Its Precursors

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive spectroscopic comparison of this compound, a versatile heterocyclic compound, and its key precursors. Thiazole derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities including antimicrobial and anticancer properties.[1][2] Understanding the spectroscopic evolution from simple precursors to the complex target molecule is crucial for synthesis monitoring, structural confirmation, and quality control. This document provides key spectral data, detailed experimental protocols for synthesis and analysis, and a clear visualization of the synthetic pathway to aid researchers in their work with this important class of molecules.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A representative pathway involves the reaction of ethyl cyanoacetate with an electrophilic sulfur species, followed by cyclization and functional group manipulation. The following diagram illustrates a plausible synthetic workflow, highlighting the transformation from key precursors to the final product.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product A Ethyl Cyanoacetate D Intermediate Ketenethioacetal A->D 1. Base (e.g., NaH) 2. CS2 B Carbon Disulfide B->D C Methyl Iodide C->D 3. CH3I E Ethyl 4-amino-2-(methylthio)thiazole- 5-carboxylate D->E Ammonia or Amine Source

Caption: Synthetic workflow for this compound.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound and a key precursor, Ethyl Cyanoacetate. This side-by-side comparison is essential for tracking the progress of the synthesis and verifying the structure of the final product.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
This compound DMSO-d₆7.85 (brs, 1H, NH), 4.30 (q, 2H), 2.28 (s, 3H), 1.18 (t, 3H)[3]
Ethyl Cyanoacetate CDCl₃4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.45 (s, 2H, -CH₂-CN), 1.30 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆174.4, 167.5, 160.6, 104.4, 61.4, 55.7, 18.6, 14.7[3]
Ethyl Cyanoacetate CDCl₃163.0 (C=O), 115.0 (CN), 62.5 (-OCH₂), 25.0 (-CH₂-CN), 14.0 (-CH₃)
Table 3: FT-IR Spectroscopic Data
CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
This compound KBr3341 (N-H stretch), 2945 (C-H stretch), 1725 (C=O stretch, ester), 1636, 1575, 1541 (C=C, C=N stretch)[3]
Ethyl Cyanoacetate Neat2985 (C-H stretch), 2260 (C≡N stretch), 1745 (C=O stretch, ester), 1250 (C-O stretch)[4]
Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound ESI-MSC₇H₁₀N₂O₂S₂218.30[2]218 (M+), 173, 145, 114
Ethyl Cyanoacetate EI-MSC₅H₇NO₂113.11[5]113 (M+), 85, 68, 42[6]

Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis and analysis. The following sections provide representative protocols.

Synthesis of this compound

This protocol is a representative example based on common synthetic methods for thiazole derivatives.[7]

  • Formation of the Ketenethioacetal Intermediate:

    • To a stirred suspension of sodium hydride (2 eq.) in dry tetrahydrofuran (THF) at 0 °C, a solution of ethyl cyanoacetate (1 eq.) in dry THF is added dropwise under an inert atmosphere.

    • The mixture is stirred for 30 minutes at 0 °C, after which carbon disulfide (1.1 eq.) is added slowly.

    • The reaction is allowed to warm to room temperature and stirred for 2-4 hours until the formation of the dithiolate salt is complete (monitored by TLC).

    • The mixture is cooled back to 0 °C, and methyl iodide (2.2 eq.) is added dropwise. The reaction is stirred overnight at room temperature.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketenethioacetal intermediate.

  • Cyclization to form the Thiazole Ring:

    • The crude intermediate is dissolved in ethanol, and an excess of aqueous ammonia is added.

    • The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound as a solid.[2]

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecules.

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[8]

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecules.

    • Instrumentation: An FT-IR spectrometer.

    • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For liquids, a thin film is cast between two salt plates (e.g., NaCl or KBr).[4]

    • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the molecule.[8]

    • Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source) coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[8]

    • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • Analysis: The sample solution is introduced into the ion source where molecules are ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer. A detector records the abundance of each ion.[8]

References

A Comparative Purity Analysis of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility as a scaffold in the development of novel therapeutic agents, particularly antimicrobials, necessitates a thorough understanding of its purity profile.[1] Impurities, even in trace amounts, can significantly impact reaction yields, biological activity, and the safety profile of the final product. This guide provides a comparative analysis of the purity of this compound from three representative suppliers, offering a framework for evaluating this critical raw material.

Purity Comparison Summary

The purity of this compound from three fictional, yet representative, suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC) ≥ 98.5%≥ 99.0%≥ 97.0%
Major Impurity 1 0.8%0.5%1.5%
Major Impurity 2 0.4%0.2%0.8%
Residual Solvents < 0.1%< 0.05%< 0.2%
Water Content (Karl Fischer) 0.2%0.1%0.5%
Appearance Off-white to pale yellow powderWhite crystalline powderYellowish powder

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic and Spectrometric Analysis cluster_3 Data Analysis and Reporting Sample Sample from Supplier Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile) Sample->Dissolution HPLC HPLC Analysis (Purity and Impurity Profiling) Dissolution->HPLC NMR NMR Spectroscopy (Structural Confirmation and Impurity Identification) Dissolution->NMR MS Mass Spectrometry (Molecular Weight Verification) Dissolution->MS Data_Integration Data Integration and Comparison HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Report Final Purity Report Data_Integration->Report

Caption: A logical workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A solution of the compound in acetonitrile (1 mg/mL) is prepared and injected into the HPLC system. The peak area of the main component is compared to the total peak area of all components to determine the purity. Impurities are quantified based on their relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure: A sample of the compound is dissolved in DMSO-d6 and transferred to an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the chemical structure and identify any organic impurities.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure: A dilute solution of the compound is infused into the ESI source. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight of the compound (218.3 g/mol ).

Potential Antimicrobial Target Signaling Pathway

Thiazole derivatives are known to exhibit antimicrobial properties by interfering with essential bacterial processes.[2][3][4] One common mechanism of action for antimicrobial agents is the inhibition of bacterial cell wall synthesis. The following diagram illustrates a simplified signaling pathway for peptidoglycan synthesis, a critical component of the bacterial cell wall and a common target for antibiotics.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Pentapeptide Pentapeptide Synthesis UDP_NAM->Pentapeptide UDP_NAM_Penta UDP-NAM-pentapeptide Pentapeptide->UDP_NAM_Penta Lipid_II Lipid II Synthesis UDP_NAM_Penta->Lipid_II Translocation Translocation across membrane Lipid_II->Translocation Polymerization Glycosyltransfer (Polymerization) Translocation->Polymerization Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking Cell_Wall Stable Peptidoglycan Cell Wall Crosslinking->Cell_Wall Inhibition Potential Inhibition by Thiazole Derivative Inhibition->Crosslinking

Caption: Simplified pathway of bacterial peptidoglycan synthesis, a potential target for antimicrobial thiazole derivatives.

Conclusion

The purity of this compound can vary between suppliers, which can have significant implications for research and development. While most suppliers provide a product with a purity of ≥95%, as seen in publicly available information[1], a more detailed analysis often reveals differences in the impurity profile and overall quality. For applications where high purity is critical, such as in late-stage drug development, sourcing from a supplier that consistently provides a higher purity product with a well-characterized impurity profile is essential. Researchers should always request a certificate of analysis for each batch and consider performing their own independent purity assessment to ensure the quality of this important starting material.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate (CAS No. 39736-29-3). This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing health risks and environmental impact. Adherence to these procedural guidelines is critical for maintaining laboratory safety and regulatory compliance.

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS07 pictogram, an exclamation mark, is used to indicate these hazards. Due to these properties, this compound requires careful management as hazardous waste.

Key Hazard Information and Disposal Considerations

A summary of the critical hazard information for this compound and the corresponding disposal considerations are provided below.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion and contamination of food and drink. Dispose of as hazardous chemical waste.
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate chemical-resistant gloves and protective clothing. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
**Serious Eye Damage/Irritation

Essential Safety and Operational Guide for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical procedures for handling Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate. The information is intended to ensure the safe use of this compound in a laboratory setting and to provide clear, step-by-step guidance for its handling and disposal.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed[1].

Quantitative Safety Data: Specific quantitative safety data, such as glove breakthrough times and permissible exposure limits (PELs), are not readily available for this compound. Therefore, a conservative approach based on the known hazards of the chemical and general laboratory safety standards is required.

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin irritation upon contact. Given the lack of specific breakthrough time data, it is recommended to change gloves frequently and immediately after any known contact.
Body Protection Laboratory coat or chemical-resistant apron.To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[2].

  • Avoid direct contact with skin and eyes[3][4].

  • Do not breathe in dust, fumes, or vapors[3][5].

  • Wash hands thoroughly with soap and water after handling the compound[2][3].

  • Do not eat, drink, or smoke in the laboratory area[2].

  • Remove any contaminated clothing and wash it before reuse[3][4].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area[3][4].

  • Keep away from oxidizing agents and incompatible materials[3].

  • Store in a dark place under an inert atmosphere, at a temperature between 2-8°C[1].

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[3][5].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][5].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

Spill Management and Disposal Plan

Proper management of spills and waste is essential for laboratory and environmental safety.

Spill Cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for guidance on proper disposal procedures[3]. Do not dispose of down the drain or in regular trash.

Operational Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C D Weigh and Handle the Compound C->D E Clean Work Area and Equipment D->E F Remove and Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Dispose of Waste in a Labeled Hazardous Waste Container H->I

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.